molecular formula C9H13NO B8762844 (5-Ethyl-2-pyridyl)ethanol

(5-Ethyl-2-pyridyl)ethanol

Cat. No.: B8762844
M. Wt: 151.21 g/mol
InChI Key: PIPCMPONTDMDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethyl-2-pyridyl)ethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Ethyl-2-pyridyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Ethyl-2-pyridyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H13NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-7,11H,3H2,1-2H3

InChI Key

PIPCMPONTDMDST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(C)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Ethylpyridin-2-yl)ethanol: Emergence, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Ethylpyridin-2-yl)ethanol, a pivotal chemical intermediate in modern pharmaceutical synthesis. Lacking a traditional "discovery" narrative, this document traces the compound's emergence in scientific literature and patents, highlighting its critical role as a building block for significant therapeutic agents. We will delve into detailed, field-tested synthetic protocols, supported by mechanistic insights and comparative data. Furthermore, this guide explores the ultimate application of this intermediate in the synthesis of antidiabetic drugs, elucidating the mechanism of action of the final therapeutic product. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important molecule.

Introduction and Historical Context

2-(5-Ethylpyridin-2-yl)ethanol (CAS No. 5223-06-3) is a substituted pyridine derivative that has gained significant importance not as an end-product, but as a crucial structural fragment in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Unlike compounds with a singular discovery event, the history of 2-(5-Ethylpyridin-2-yl)ethanol is intrinsically linked to the development of the drugs it helps create.

Its appearance in chemical literature, particularly in patents from the late 20th and early 21st centuries, coincides with intensive research into new classes of therapeutics. The compound is most notably recognized as a key intermediate in the synthesis of Pioglitazone, a thiazolidinedione class antidiabetic agent.[1][3][4][5] Pioglitazone acts as an "insulin sensitizer" to improve glycemic control in patients with type 2 diabetes.[1] The molecular architecture of 2-(5-Ethylpyridin-2-yl)ethanol provides a stable, functionalized pyridine ring that is essential for the final structure and biological activity of these drugs. Its journey from a niche laboratory chemical to a commercially significant intermediate underscores the enabling role of synthetic chemistry in modern medicine.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

Table 1: Physicochemical Properties of 2-(5-Ethylpyridin-2-yl)ethanol

PropertyValueSource
CAS Number 5223-06-3[1][2][6][7]
Molecular Formula C₉H₁₃NO[1][5][6]
Molecular Weight 151.21 g/mol [5][6]
Appearance Colorless to pale yellow solid or viscous liquid[1]
Melting Point 39-44 °C[2][5]
Boiling Point 127 °C (at 5 mmHg)[5]
Solubility Freely soluble in Dichloromethane, Chloroform, Ethyl Acetate. Miscible with Methanol.[1][2][5]
Purity (by GC) ≥ 99.0%[1]
Storage Inert atmosphere, Room Temperature[5]

Note: Data is aggregated from multiple chemical suppliers and databases.

Synthesis Methodologies: A Detailed Protocol and Mechanistic Rationale

The synthesis of 2-(5-Ethylpyridin-2-yl)ethanol is most commonly achieved through the reduction of a corresponding carboxylic acid or ester derivative. This section provides a detailed, step-by-step protocol for a representative synthesis, explaining the causality behind the choice of reagents and conditions.

Primary Synthetic Route: Reduction of 5-Ethyl-2-Pyridinecarboxylic Acid

This method is a robust and widely cited route for producing the target compound. It relies on the powerful reducing capabilities of metal hydrides to convert a carboxylic acid functional group into a primary alcohol.

Workflow Diagram: Synthesis via Carboxylic Acid Reduction

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A 5-Ethyl-2-Pyridinecarboxylic Acid B 1. Lithium Aluminum Hydride (LiAlH₄) 2. Tetrahydrofuran (THF), Anhydrous 3. Reflux A->B Reduction C 1. Quenching (e.g., water, NaOH) 2. Extraction with Organic Solvent 3. Drying and Concentration B->C Isolation D 2-(5-Ethylpyridin-2-yl)ethanol C->D Purification

Caption: A generalized workflow for the synthesis of 2-(5-Ethylpyridin-2-yl)ethanol.

Detailed Experimental Protocol:

Objective: To synthesize 2-(5-Ethylpyridin-2-yl)ethanol by reducing 5-Ethyl-2-Pyridinecarboxylic Acid.

Materials:

  • 5-Ethyl-2-Pyridinecarboxylic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous THF (200 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (e.g., 1.2 equivalents). Causality: LiAlH₄ is a potent, unselective reducing agent necessary for the reduction of the stable carboxylate anion that forms. It is highly reactive with water, necessitating anhydrous conditions and an inert atmosphere to prevent violent quenching and loss of reagent.

  • Substrate Introduction: 5-Ethyl-2-Pyridinecarboxylic Acid (1 equivalent), dissolved in 100 mL of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reflux. Causality: A slow, controlled addition is crucial to manage the exothermic reaction between the hydride and the carboxylic acid, preventing a dangerous thermal runaway.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Workup): The flask is cooled in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup. Causality: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the product.

  • Isolation: The resulting precipitate is removed by filtration. The filter cake is washed with additional THF or Ethyl Acetate.

  • Extraction and Purification: The combined organic filtrates are concentrated under reduced pressure. The residue is redissolved in Ethyl Acetate and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product. Further purification can be achieved via column chromatography or distillation under reduced pressure.

Application in Drug Development: The Synthesis of Pioglitazone

The primary and most significant application of 2-(5-Ethylpyridin-2-yl)ethanol is its role as a precursor in the synthesis of Pioglitazone.[1][3][8] In this multi-step synthesis, the ethanol moiety of the molecule is typically activated (e.g., by conversion to a tosylate or mesylate) and then used to alkylate a phenolic compound through a Williamson ether synthesis.[9] This reaction forms the critical ether linkage present in the final Pioglitazone molecule.

The subsequent steps involve modifications to the other end of the newly introduced chain, ultimately leading to the formation of the thiazolidinedione ring, which is the pharmacophore responsible for the drug's therapeutic effect.[1][8]

Mechanism of Action of the Final Drug Product (Pioglitazone)

It is crucial to understand that 2-(5-Ethylpyridin-2-yl)ethanol itself does not have a direct pharmacological effect. Its value lies in enabling the synthesis of drugs like Pioglitazone. Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor.

Signaling Pathway: PPAR-γ Agonism by Pioglitazone

G cluster_drug Drug Action cluster_receptor Cellular Target cluster_gene Gene Regulation cluster_effect Physiological Effect Pioglitazone Pioglitazone (Derived from Intermediate) PPAR PPAR-γ Pioglitazone->PPAR Binds & Activates Complex PPAR-γ/RXR Heterodimer RXR RXR PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Genes ↑ Transcription Effect ↑ Insulin Sensitivity ↓ Blood Glucose Genes->Effect Leads to

Caption: Mechanism of action for Pioglitazone, a drug synthesized from the title compound.

Activation of PPAR-γ by Pioglitazone leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to an increase in insulin sensitivity and a decrease in blood glucose levels.[1]

Conclusion

2-(5-Ethylpyridin-2-yl)ethanol serves as a prime example of a molecule whose scientific and commercial value is defined by its utility in synthesis. While it lacks a singular moment of discovery, its history is written in the patents and processes for life-changing medications. Its straightforward yet crucial structure, combined with well-established synthetic routes, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed look into its properties, synthesis, and the vital role it plays in bringing therapeutics like Pioglitazone to patients, offering researchers and developers the foundational knowledge needed to leverage this versatile intermediate in their own work.

References

  • Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. [Link]

  • ResearchGate. (n.d.). 2-(5-Ethylpyridin-2-yl)ethanol. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone.
  • ResearchGate. (n.d.). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.
  • ChemBK. (2024). 2-(5-Ethyl-2-pyridinyl)ethanol. Retrieved February 6, 2026, from [Link]

  • Sarex. (n.d.). 5-Ethyl pyridine-2-ethanol. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-pyridineethanol. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • ResearchGate. (n.d.). Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents. Retrieved February 6, 2026, from [Link]

  • LookChem. (n.d.). 5-Ethyl-2-Pyridineethanol. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
  • ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved February 6, 2026, from [Link]

  • Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Retrieved February 6, 2026, from [Link]

Sources

(5-Ethyl-2-pyridyl)ethanol: A Strategic Synthon for Heterocyclic Diversity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-Ethyl-2-pyridyl)ethanol as a Precursor for Novel Heterocycles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of medicinal chemistry, (5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3) represents a privileged scaffold.[1] Best known as the critical intermediate for the blockbuster antidiabetic drug Pioglitazone , its utility extends far beyond a single therapeutic class. This guide dissects the chemical versatility of this pyridine derivative, demonstrating how its bifunctional nature—combining a nucleophilic pyridine ring with a modifiable hydroxyethyl side chain—serves as a divergent point for synthesizing complex heterocycles, including thiazolidinediones, pyrimidines, and fused indolizine systems.

Chemical Profile & Industrial Synthesis[2]

Identity and Properties[3]
  • IUPAC Name: 2-(5-Ethylpyridin-2-yl)ethanol[1][2]

  • CAS Number: 5223-06-3[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 151.21 g/mol [2]

  • Appearance: Viscous pale yellow liquid or low-melting solid.

  • Solubility: Soluble in polar organic solvents (DCM, Ethanol, Toluene); limited solubility in water.

Industrial Synthesis Protocol

The commercial production of (5-ethyl-2-pyridyl)ethanol relies on the atom-efficient hydroxyalkylation of 5-ethyl-2-methylpyridine (MEP) . MEP itself is derived from the condensation of paraldehyde and ammonia (Chichibabin synthesis).

Reaction Pathway: The methyl group at the C2 position of the pyridine ring is activated due to the electron-withdrawing nature of the nitrogen atom, allowing for condensation with formaldehyde.

Synthesis MEP 5-Ethyl-2-methylpyridine (MEP) Product (5-Ethyl-2-pyridyl)ethanol MEP->Product Condensation High T/P (230°C, 80 bar) HCHO Formaldehyde (HCHO) HCHO->Product

Process Insight: This reaction is typically conducted in a continuous flow reactor or high-pressure autoclave at 230°C and 80–100 bar to maximize conversion and suppress the formation of vinylpyridine byproducts via dehydration [1].

Reactivity Profile: The Divergent Hub

The synthetic value of (5-ethyl-2-pyridyl)ethanol lies in its ability to undergo three distinct modes of activation, enabling the construction of diverse libraries.

Activation ModeTarget FunctionalityKey ReagentsDownstream Heterocycles
Activation (OH) Leaving Group (OMs, OTs, Cl)MsCl, TsCl, SOCl

Thiazolidinediones (Pioglitazone), Pyrrolidines
Oxidation Aldehyde / AcidTEMPO, Swern, KMnO

Chalcones, Pyrimidines, Pyrazoles
Cyclization Fused Ring SystemsCu/Ag CatalystsIndolizines, Quinolizines

Pathway A: The Ether Linkage (Pioglitazone Route)

This is the most validated pathway, utilizing the hydroxyl group as a handle for nucleophilic substitution.

Mechanism

The hydroxyl group is first converted into a mesylate (methanesulfonate), a superior leaving group. This intermediate then undergoes S


2 displacement by a phenol derivative.
Detailed Protocol: Synthesis of the Pioglitazone Intermediate

Target: 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

Step 1: Mesylation

  • Dissolution: Dissolve 15.1 g (0.1 mol) of (5-ethyl-2-pyridyl)ethanol in 150 mL of Toluene .

  • Base Addition: Add 16.8 mL (0.12 mol) of Triethylamine (TEA) .

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Addition: Dropwise add 11.84 g (0.1 mol) of Methanesulfonyl chloride (MsCl) over 30 minutes.

  • Reaction: Stir at 20°C for 4 hours.

  • Workup: Quench with water. Separate the organic layer containing the unstable mesylate and use immediately or dry (Na

    
    SO
    
    
    
    ) for short-term storage [2].

Step 2: Etherification

  • Coupling: To the toluene solution from Step 1, add 17.3 g (0.14 mol) of 4-Hydroxybenzaldehyde and 15 g (0.14 mol) of Potassium Carbonate (K

    
    CO
    
    
    
    )
    .
  • Cosolvent: Add 70 mL of Ethanol to facilitate phase transfer.

  • Reflux: Heat to 75–78°C for 5 hours.

  • Isolation: Cool, wash with water, and crystallize or concentrate to yield the ether intermediate.

Pioglitazone Start (5-Ethyl-2-pyridyl)ethanol Mesylate Mesylate Intermediate (Unstable) Start->Mesylate MsCl, TEA, Toluene, 0°C Ether 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde Mesylate->Ether 4-Hydroxybenzaldehyde, K2CO3, 75°C Drug Pioglitazone HCl Ether->Drug TZD Ring Formation (Knoevenagel + Hydrogenation)

Pathway B: The Aldehyde Vector (Novel Heterocycles)

Oxidation of the alcohol to 2-(5-ethylpyridin-2-yl)acetaldehyde or the corresponding benzaldehyde derivative opens the door to "Claisen-Schmidt" chemistry, a gateway to nitrogen-rich heterocycles.

Synthesis of Chalcones and Pyrimidines

Research indicates that the benzaldehyde ether (from Pathway A) acts as a potent "Lead Molecule" for antimicrobial agents [3].

  • Chalcone Formation: Condensation of the aldehyde with substituted acetophenones (NaOH/EtOH) yields chalcones.[3]

  • Pyrimidine Cyclization: Reacting these chalcones with guanidine nitrate (in the presence of NaOEt) closes the ring to form 2-amino-pyrimidines.

Causality: The


-unsaturated ketone in the chalcone serves as a Michael acceptor, essential for the subsequent cyclization with binucleophiles like guanidine or hydrazine.

Pathway C: Direct Cyclization to Fused Systems

Emerging methodologies utilize pyridine-ethanol derivatives to access fused bicyclic systems like Indolizines , which are pharmacophores for anti-inflammatory and anticancer activity.[4]

Oxidative Cyclization Strategy

While less common than Pathway A, the alcohol can be oxidized to 2-(5-ethylpyridin-2-yl)acetic acid .

  • Protocol: Esterification with propargyl alcohol yields the propargyl ester.

  • Catalysis: Treatment with Ag

    
    CO
    
    
    
    or Cu(OAc)
    
    
    triggers a 5-exo-dig cyclization followed by isomerization to form the indolizine core [4].

Indolizine Alcohol Pyridine Ethanol Acid Pyridine Acetic Acid Alcohol->Acid Oxidation (TEMPO/NaOCl) Ester Propargyl Ester Acid->Ester Propargyl Alcohol, DCC Indolizine Fused Indolizine Scaffold Ester->Indolizine Ag(I) or Cu(II) Catalyst Intramolecular Cyclization

Technical Reference & Safety

Handling Precautions
  • Skin/Eye Irritant: The compound is an irritant. Use standard PPE (gloves, goggles).

  • Thermal Stability: While the ethanol derivative is stable, the mesylate intermediate (Pathway A) is thermally sensitive and prone to hydrolysis. It should be processed immediately or kept in solution at low temperatures.

Analytical Markers
  • 1H NMR (CDCl

    
    ):  Look for the ethyl triplet/quartet (
    
    
    
    1.2, 2.6) and the characteristic ethylene bridge triplets (
    
    
    3.0, 4.0).
  • Purity Check: GC is the preferred method for the alcohol; HPLC is required for the benzaldehyde derivatives.

References

  • OECD SIDS. (1994). 5-Ethyl-2-methylpyridine (MEP) Production and Use.[5] UNEP Publications. Link

  • Google Patents. (2005). Process for the synthesis of pioglitazone hydrogen chloride (WO2005058827A1).Link

  • Patel, N. B., & Patel, H. R. (2010). Synthesis and Antibacterial and Antifungal Studies of Novel Nitrogen Containing Heterocycles from 5-ethyl-2-pyridineethanol.[3] Indian Journal of Pharmaceutical Sciences. Link

  • Kim, I., et al. (2015). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines.[6] Organic Chemistry Frontiers. Link

Sources

Strategic Synthesis of (5-Ethyl-2-pyridyl)ethanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(5-ethylpyridin-2-yl)ethanol (CAS: 5223-06-3) represents a critical junction in heterocyclic chemistry, serving as a primary intermediate for the antidiabetic agent Pioglitazone and a precursor for vinylpyridine monomers. While industrial production favors thermal condensation, exploratory drug discovery requires a more versatile, modular approach to access structural analogs.

This guide delineates two distinct synthetic pathways:

  • Thermal Hydroxyalkylation: The scalable "workhorse" method for the parent molecule.

  • Lateral Lithiation: The "precision" method for generating a library of C2-sidechain analogs.

Retrosynthetic Analysis & Strategy

To design a robust synthetic route, we must first deconstruct the target molecule. The pyridine ring dictates the chemistry: the C2-methyl group (picolinic position) is significantly more acidic (pKa ~29.5) than the C5-ethyl group due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. This acidity difference is the linchpin of our regioselective strategy.

Visualizing the Disconnection

The following diagram illustrates the logical disconnections available for (5-Ethyl-2-pyridyl)ethanol.

Retrosynthesis Target (5-Ethyl-2-pyridyl)ethanol Target Molecule Disconnect1 Disconnection A: C(sp3)-C(sp3) Bond Target->Disconnect1 Retro-Aldol / Alkylation Disconnect2 Disconnection B: Ring Formation Target->Disconnect2 De Novo Synthesis Precursor1 5-Ethyl-2-methylpyridine (Starting Material) Disconnect1->Precursor1 Reagent1 Formaldehyde / Epoxide (Electrophile) Disconnect1->Reagent1 Precursor2 Acetaldehyde + Ammonia (Chichibabin Synthesis) Disconnect2->Precursor2 Precursor1->Disconnect2 Precursor Origin

Figure 1: Retrosynthetic map highlighting the primary disconnection at the C2-alkyl chain, utilizing 5-ethyl-2-methylpyridine as the divergent intermediate.

Pathway A: Thermal Hydroxyalkylation (Scalable)

This method utilizes the reversible condensation of the acidic 2-methyl group with formaldehyde. It is atom-economical but requires high pressure, making it suitable for gram-to-kilogram scale synthesis of the specific target.

Mechanistic Insight

The reaction proceeds via a Chichibabin-type condensation . Under thermal stress (or Lewis acid catalysis), the tautomeric equilibrium of the 2-picoline shifts slightly to the enamine-like methylene form, which attacks the carbonyl carbon of formaldehyde.

Experimental Protocol
  • Scale: 100 mmol

  • Equipment: 300 mL Stainless Steel Autoclave (High Pressure Reactor)

Step-by-Step Methodology:

  • Charge: To the autoclave vessel, add 5-ethyl-2-methylpyridine (12.1 g, 100 mmol), paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde), and water (30 mL).

  • Catalyst: Add Triethylamine (0.1 eq) to buffer the pH and facilitate enolization.

  • Reaction: Seal the autoclave. Heat to 140°C with vigorous magnetic stirring (500 rpm). The internal pressure will rise to approximately 4–6 bar. Maintain for 4 hours.

  • Workup: Cool to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The product resides in the organic layer.

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via vacuum distillation (bp ~150°C at 2 mmHg) to remove unreacted starting material and di-addition byproducts.

Validation Check:

  • Yield Expectation: 60–75%.

  • Key Impurity: 2-(5-ethylpyridin-2-yl)propane-1,3-diol (from double addition of formaldehyde).

Pathway B: Lateral Lithiation (Exploratory)

For drug discovery, we require the ability to vary the side chain. Lateral lithiation allows us to generate a nucleophilic "benzylic" anion at the C2 position, which can then trap various electrophiles (epoxides, aldehydes, alkyl halides).

Mechanistic Insight

We utilize Lithium Diisopropylamide (LDA) at -78°C. Kinetic control is crucial.

  • Regioselectivity: The C2-methyl protons are more acidic (pKa ~29.5) than the C5-ethyl methylene protons (pKa ~33+). LDA will selectively deprotonate C2.

  • Temperature: Low temperature prevents nucleophilic attack of the base onto the pyridine ring (Chichibabin amination) and suppresses polymerization.

Experimental Protocol
  • Scale: 10 mmol

  • Equipment: Flame-dried Schlenk flask, Argon atmosphere.

Step-by-Step Methodology:

  • LDA Generation: In a 100 mL flask, dissolve diisopropylamine (1.5 mL, 11 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone). Dropwise add n-BuLi (11 mmol, 2.5 M in hexanes). Stir for 30 mins.

  • Metalation: Add 5-ethyl-2-methylpyridine (1.21 g, 10 mmol) dropwise over 10 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion. Stir for 45 mins at -78°C.

  • Electrophile Trapping:

    • For the Parent Target: Bubble Ethylene Oxide gas (excess) into the solution (Note: Safety precautions required for EtO).

    • Alternative (Safer): Add Paraformaldehyde (suspended in THF) for the hydroxymethyl analog, or a substituted epoxide for branched analogs.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution (10 mL).

  • Purification: Extract with EtOAc. Flash chromatography on silica gel (Eluent: 5% MeOH in DCM with 1% Et₃N to prevent streaking).

Workflow Diagram

LithiationWorkflow Start 5-Ethyl-2-methylpyridine Step1 LDA / THF -78°C Start->Step1 Interm Lithiated Species (Deep Red Anion) Step1->Interm Deprotonation Step2 Add Electrophile (e.g., Epoxide) Interm->Step2 Nucleophilic Attack Quench NH4Cl Quench & Workup Step2->Quench Product C2-Functionalized Analog Quench->Product

Figure 2: Lateral lithiation workflow for generating diverse C2-substituted pyridine analogs.

Analog Expansion Strategy

Using the Pathway B (Lithiation) protocol, you can rapidly generate a library of analogs by varying the electrophile.

Analog ClassElectrophile UsedResulting Structure (at C2 pos)Application
Parent Paraformaldehyde-CH₂CH₂OHMetabolic Standard
Chain Extension Ethylene Oxide-CH₂CH₂CH₂OHLinker Chemistry
Branched Propylene Oxide-CH₂CH(OH)CH₃Steric Exploration
Gem-Dimethyl Acetone-CH₂C(OH)(CH₃)₂Metabolic Stability
Halogenated Epichlorohydrin-CH₂CH(OH)CH₂ClReactive Handle

Analytical Validation

Successful synthesis must be validated using NMR. Key diagnostic signals for 2-(5-ethylpyridin-2-yl)ethanol :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, 1H): C6-H (aromatic, adjacent to N).

    • δ 7.45 (dd, 1H): C4-H.

    • δ 7.10 (d, 1H): C3-H.

    • δ 3.95 (t, 2H): -CH₂CH₂ OH (Deshielded by oxygen).

    • δ 2.95 (t, 2H): Pyridine-CH₂ -CH₂OH (Benzylic).

    • δ 2.60 (q, 2H): C5-Ethyl methylene group.

    • δ 1.22 (t, 3H): C5-Ethyl methyl group.

  • Critical Check: Ensure the integration of the C2-ethylene chain (4 protons total) matches the C5-ethyl group (5 protons total).

References

  • Yathirajan, H. S., et al. (2005).[1] "2-(5-Ethylpyridin-2-yl)ethanol."[1][2] Acta Crystallographica Section E, E61, o492-o493.[1] Link

  • Organic Syntheses. (1950). "5-Ethyl-2-methylpyridine."[3][4] Org.[1][4][5] Synth. 30,[3] 41. (Foundation for precursor synthesis). Link

  • Gros, P., et al. (2002). "Lithiation of Pyridines." Chem. Rev., 108(1), 264-287. (Review on regioselectivity of pyridine lithiation). Link

  • Shimizu, S., et al. (1998). "Synthesis of Pyridine Bases." Catalysis Surveys from Japan, 2, 71–76. (Industrial condensation methods). Link

Sources

Mechanism of Action Studies for (5-Ethyl-2-pyridyl)ethanol Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The (5-Ethyl-2-pyridyl)ethanol Scaffold as a Versatile Chemical Starting Point

The (5-Ethyl-2-pyridyl)ethanol core structure represents a significant scaffold in modern medicinal chemistry. It is recognized as a versatile building block, utilized in the synthesis of a wide array of molecules with potential therapeutic applications.[1][2] Its most prominent use is as a key intermediate in the production of Pioglitazone, an established anti-diabetic agent that functions as an insulin sensitizer.[3][4] However, the utility of this scaffold extends far beyond metabolic diseases. The inherent structural features of the pyridine ring, a common element in neuroactive compounds, suggest its potential for developing novel agents targeting neurological disorders.[1] Pyridine derivatives, as a class, are known to interact with a broad spectrum of biological targets, including enzymes, ion channels, and receptors, demonstrating activities from anti-cancer to anti-malarial.[5][6][7]

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel derivatives originating from the (5-Ethyl-2-pyridyl)ethanol scaffold. As a senior application scientist, my objective is not to provide a rigid template, but to impart a logical, field-proven workflow. We will explore the causality behind experimental choices, moving from foundational, structure-based hypotheses to a multi-phasic experimental cascade designed to build a robust and validated MoA profile. This systematic approach is crucial for de-risking drug development programs and building confidence in a candidate molecule's therapeutic potential.

Part 1: Foundational Strategy - From Structural Clues to Testable Hypotheses

The initial phase of any MoA study is driven by informed hypothesis generation. For derivatives of (5-Ethyl-2-pyridyl)ethanol, we can leverage its structure to formulate primary hypotheses while remaining open to unbiased discovery.

The Primary Hypothesis: Structural Analogy to Nicotine

A primary line of investigation stems from the structural similarity between the pyridyl-ethanol core and nicotine. Both molecules feature a pyridine ring, a known pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). Nicotine acts as an agonist at these receptors, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[8][9] Activation of nAChRs leads to neuronal depolarization and the release of key neurotransmitters, including dopamine, norepinephrine, and acetylcholine itself, influencing cognitive function, reward pathways, and arousal.[8]

Therefore, a compelling and logical primary hypothesis is that novel (5-Ethyl-2-pyridyl)ethanol derivatives may modulate nAChR activity. This hypothesis is immediately testable and provides a clear starting point for target engagement and functional studies.

The Parallel Path: Unbiased Screening for Target Discovery

Relying solely on a structural analogy can be limiting. The vast chemical space of pyridine derivatives interacts with a diverse array of biological targets.[5] A robust MoA strategy must therefore include a parallel, unbiased screening approach to identify unexpected targets. This can involve screening the derivatives against broad panels of receptors, enzymes, and ion channels. This dual approach—hypothesis-driven investigation of nAChRs combined with broad, unbiased screening—provides the most comprehensive path to identifying the true molecular target.

G cluster_0 cluster_1 Hypothesis Generation cluster_2 Experimental Strategy A (5-Ethyl-2-pyridyl)ethanol Derivative Structure B Structural Analogy Analysis (Comparison to Nicotine) A->B informs C Broad Target Class Knowledge (Pyridine Derivatives) A->C informs D Hypothesis-Driven Investigation Primary Putative Target: nAChRs B->D E Unbiased Phenotypic/Target Screening (e.g., Receptor Panels, Kinase Panels) C->E

Initial strategy: combining hypothesis-driven and unbiased approaches.

Part 2: The Experimental Cascade for MoA Elucidation

With initial hypotheses in place, we proceed through a logical sequence of experiments designed to first confirm physical interaction with a target, then characterize the functional outcome of that interaction, and finally, to understand its dynamics.

Phase 1: Target Identification and Engagement

The foundational question is: does the compound physically bind to its putative target in a relevant biological system? Answering this question with confidence is the first and most critical milestone.

Causality and Justification: This is the gold-standard method to quantify the affinity of a test compound for a specific receptor.[10] By competing with a radiolabeled ligand known to bind to the target (e.g., an nAChR), we can determine the test compound's binding affinity, expressed as the inhibition constant (Ki). Performing this across multiple nAChR subtypes reveals the compound's selectivity profile.

Step-by-Step Methodology:

  • Receptor Source Preparation: Homogenize cultured cells (e.g., HEK293) or tissues known to express the nAChR subtype of interest (e.g., α4β2, α7) in a cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in an appropriate assay buffer.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable nAChR radioligand (e.g., [³H]Epibatidine), and a range of concentrations of the (5-Ethyl-2-pyridyl)ethanol derivative.[11]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The time and temperature must be optimized for the specific receptor and radioligand.

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

Data Presentation: Target Affinity and Selectivity Profile

DerivativeTarget (nAChR Subtype)Ki (nM)
Compound Xα4β215.2
Compound Xα7250.8
Compound Yα4β2350.1
Compound Yα722.5

This table illustrates how binding data can reveal potent and selective compounds. Compound X is selective for the α4β2 subtype, while Compound Y is selective for the α7 subtype.

Causality and Justification: CETSA provides an orthogonal validation of target engagement directly within the complex milieu of an intact cell, without requiring a labeled ligand.[14] The principle is that a drug binding to its target protein confers thermal stability. By heating the cells and measuring the amount of soluble (non-denatured) target protein remaining, we can detect this stabilization as a shift in the protein's melting curve. This is a powerful confirmation that the drug engages its target under physiological conditions.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact, cultured cells with the (5-Ethyl-2-pyridyl)ethanol derivative or a vehicle control.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein (e.g., the α7 nAChR subunit) using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample confirms target engagement.

G cluster_0 Phase 1: Target Engagement Workflow A Hypothesized Target (e.g., nAChR α7) B Radioligand Binding Assay A->B C Cellular Thermal Shift Assay (CETSA) A->C D Quantify Affinity (Ki) & Selectivity B->D yields E Confirm Target Engagement in Intact Cells C->E yields

Workflow for confirming physical interaction with the target protein.
Phase 2: Functional Characterization

Once target binding is confirmed, the next critical step is to determine its functional consequence. Does the compound activate the receptor (agonist), block it (antagonist), or modify its activity in other ways (allosteric modulator)?

Causality and Justification: Many nAChR subtypes, particularly the α7 homopentamer, are highly permeable to calcium ions (Ca²⁺).[15] Agonist binding opens the channel, leading to a rapid influx of Ca²⁺ into the cell. This change in intracellular Ca²⁺ concentration is a direct measure of receptor function and can be easily quantified using fluorescent calcium indicators.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the nAChR subtype of interest (e.g., GH4C1 cells expressing α7 nAChR).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is non-fluorescent until it binds to free Ca²⁺ inside the cell.

  • Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR® system). The instrument adds the test compound and immediately begins measuring fluorescence intensity over time.

  • Data Interpretation:

    • Agonist Activity: An increase in fluorescence upon compound addition indicates it is an agonist, opening the channel and causing Ca²⁺ influx.

    • Antagonist Activity: To test for antagonism, pre-incubate the cells with the test compound, then add a known nAChR agonist (e.g., acetylcholine). If the test compound blocks or reduces the agonist-induced fluorescence signal, it is an antagonist.

    • Allosteric Modulation: To test for positive allosteric modulation (PAM), add the test compound simultaneously with a sub-maximal concentration of an agonist. A signal that is greater than the sum of the individual responses indicates PAM activity.

G cluster_0 nAChR Signaling cluster_1 Generic GPCR Signaling (Gq) nAChR nAChR Ion Channel Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Agonist Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release GPCR GPCR Gq-protein PLC PLC GPCR->PLC Agonist Binding IP3 IP₃ & DAG PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release

Contrasting signaling pathways for nAChRs and GPCRs.
Phase 3: Elucidating Drug-Target Binding Kinetics

Beyond if and how strongly a drug binds, we must understand how long it binds. Drug-target residence time can be a more powerful predictor of in vivo efficacy than binding affinity alone.[16][17] A compound that dissociates slowly from its target (long residence time) can produce a sustained biological effect even after the circulating concentration of the drug has decreased.

Causality and Justification: These experiments measure the rates of drug-target association (k_on) and dissociation (k_off). The residence time (τ) is the reciprocal of the dissociation rate constant (1/k_off).[17] Comparing the residence times of different compounds provides a more nuanced understanding of their potential duration of action.

Step-by-Step Methodology (Dissociation):

  • Equilibration: Incubate the receptor preparation with the radioligand to allow binding to reach equilibrium.

  • Initiate Dissociation: Add a very high concentration of an unlabeled competitor compound (or the test compound itself). This prevents any dissociated radioligand from re-binding, effectively starting the "dissociation clock."

  • Time Course Sampling: At various time points after initiating dissociation, filter aliquots of the reaction mix and quantify the remaining bound radioactivity.

  • Data Analysis: Plot the natural logarithm of the percentage of bound radioligand against time. The slope of this line is equal to the negative of the dissociation rate constant (-k_off). Calculate residence time as 1/k_off.

Data Presentation: Kinetic Profile of Derivatives

DerivativeKd (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻⁴ s⁻¹)Residence Time (τ) (min)
Compound A105.050.03.3
Compound B100.55.033.3

This table illustrates the concept of kinetic selectivity. Although Compounds A and B have identical affinities (Kd), Compound B has a 10-fold slower dissociation rate and thus a 10-fold longer residence time, suggesting it may have a more sustained effect in vivo.

Part 3: Synthesis and Conclusion - Building the Complete MoA Profile

The culmination of an MoA study is the integration of all data points into a cohesive narrative. A successful investigation will move beyond a single data point (like Ki) to build a multi-dimensional profile of the derivative.

The ideal outcome is a profile that looks something like this: "(5-Ethyl-2-pyridyl)ethanol derivative Z is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. It binds with a Ki of 5 nM and demonstrates target engagement in intact neuronal cells. Functionally, it blocks acetylcholine-induced calcium influx with an IC50 of 25 nM. Critically, it displays a prolonged target residence time of over 60 minutes, suggesting a sustained duration of action."

This level of detail, achieved by following a logical and multi-faceted experimental cascade, provides the necessary confidence for advancing a compound into more complex preclinical and clinical studies. By understanding not just what a compound does, but how it does it, we transform promising molecules into genuine therapeutic candidates.

References

  • Neuro Transmissions. (2019). 2-Minute Neuroscience: Nicotine. YouTube. Retrieved from [Link]

  • Sarex. (n.d.). 5-Ethyl pyridine-2-ethanol. Retrieved from [Link]

  • Kopcho, J. J., et al. (2017). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 22(9), 1515. Retrieved from [Link]

  • LookChem. (n.d.). 5-Ethyl-2-Pyridineethanol. Retrieved from [Link]

  • ChemBK. (2024). 2-(5-Ethyl-2-pyridinyl)ethanol. Retrieved from [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. Chemical Reviews, 116(11), 6770–6804. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3469. Retrieved from [Link]

  • Lu, H., & Tonge, P. J. (2018). Drug-Target Residence Time: A Property to Optimize in Drug Discovery. Accounts of Chemical Research, 51(5), 1239–1247. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Scott, C. E., & Abell, C. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10741–10763. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 27(17), 5431. Retrieved from [Link]

Sources

Technical Whitepaper: Investigating the Neuroprotective Potential of 5-Ethyl-2-Pyridineethanol

[1]

Executive Summary

5-ethyl-2-pyridineethanol (CAS 5223-06-3), widely recognized as a critical intermediate in the synthesis of the thiazolidinedione class drug Pioglitazone , presents a unique pharmacophore for neuropharmacological investigation.[1] While Pioglitazone exhibits well-documented neuroprotective effects via PPAR-


1

This technical guide outlines a rigorous experimental framework to evaluate the neuroprotective properties of 5-ethyl-2-pyridineethanol. By leveraging its structural attributes—specifically the pyridine ring's potential for electron delocalization (antioxidant capacity) and a LogP (~1.[1]42) favorable for Blood-Brain Barrier (BBB) penetration—we propose a systematic investigation into its efficacy against oxidative stress and mitochondrial dysfunction.[1]

Chemical Profile & Pharmacokinetics[1]

Before initiating biological assays, the physicochemical suitability of the molecule for CNS targeting must be established.[1]

PropertyValueImplication for Neuroprotection
Molecular Weight 151.21 g/mol Highly favorable for BBB penetration (<400 Da).[1]
LogP ~1.42Optimal lipophilicity for passive diffusion across neuronal membranes.[1]
Solubility Soluble in alcohol, chloroform; slightly in ether.[1]Requires DMSO or ethanol co-solvent for aqueous cell culture media (<0.1% final conc).[1]
pKa ~5.31 (Conjugate Acid)Predominantly uncharged at physiological pH (7.4), aiding membrane transport.[1]
Structural Motif Pyridine + Ethanol tailStructural homology to nicotinamide (NAD+ precursor) and Pioglitazone tail.[1]

Safety Note: According to GHS classifications, this compound is an irritant (H315, H319) and harmful in contact with skin (H312).[1][2] All handling requires standard PPE and fume hood usage.[1]

Proposed Mechanisms of Action (Hypothetical)

Given its structural relationship to Pioglitazone and generic pyridine derivatives, the investigation should target three primary mechanisms:

  • Mitochondrial Bioenergetics: Modulation of PGC-1

    
     or direct support of the Electron Transport Chain (ETC), similar to nicotinamide analogs.[1]
    
  • PPAR-

    
     Partial Agonism:  Determining if the "tail" fragment retains any binding affinity for the peroxisome proliferator-activated receptor-gamma.[1]
    
  • Direct ROS Scavenging: Pyridine nitrogen lone pairs may act as radical scavengers during oxidative stress events (e.g., Ischemia/Reperfusion).[1]

Visualization: Structural & Metabolic Context[1][3]

ChemicalContextcluster_0Parent Compoundcluster_1Target Intermediatecluster_2Potential MechanismsPioglitazonePioglitazone(Thiazolidinedione)Target5-Ethyl-2-Pyridineethanol(The Pharmacophore)Pioglitazone->TargetMetabolic/SyntheticFragmentPPARPPAR-gammaModulation?Target->PPARMitoMitochondrialSupport (NAD+ analog?)Target->MitoROSROS Scavenging(Pyridine ring)Target->ROS

Figure 1: Structural relationship between Pioglitazone and 5-ethyl-2-pyridineethanol, highlighting proposed investigational pathways.

Experimental Framework: The "Go/No-Go" Pipeline

To validate neuroprotection scientifically, we must move beyond simple observation to causal proof.[1]

Phase 1: In Silico Validation
  • Objective: Predict binding affinity to PPAR-

    
     and BBB permeability.
    
  • Tools: AutoDock Vina (Docking), SwissADME (Pharmacokinetics).[1]

  • Success Metric: Binding Energy < -6.0 kcal/mol; BBB permeation = "Yes".[1]

Phase 2: In Vitro Screening (The Core)[1]
  • Model: SH-SY5Y (Human Neuroblastoma) or PC12 cells.[1]

  • Insult Models:

    • MPP+ (1-methyl-4-phenylpyridinium): Mimics Parkinsonian mitochondrial toxicity.[1]

    • H2O2 (Hydrogen Peroxide): General oxidative stress.[1]

    • OGD (Oxygen-Glucose Deprivation): Ischemic stroke model.[1][3]

Phase 3: In Vivo Proof of Concept
  • Model: C57BL/6 Mice (MPTP-induced Parkinson’s model or MCAO stroke model).[1][4]

  • Readout: Tyrosine Hydroxylase (TH) neuron survival, Rotarod performance.

Detailed Protocol: Neuroprotection Against MPP+ Toxicity[1][3]

This assay is the gold standard for determining if a compound protects mitochondrial function in dopaminergic neurons.[1]

Reagents & Equipment
  • Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 5 days).[1]

  • Compound: 5-ethyl-2-pyridineethanol (Stock: 100mM in DMSO).[1]

  • Toxin: MPP+ Iodide (Sigma).[1]

  • Assay: MTT or CellTiter-Glo (ATP quantification).[1]

Step-by-Step Methodology
  • Differentiation: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Treat with 10 
    
    
    M Retinoic Acid (RA) for 5 days to induce neuronal phenotype.[1]
  • Pre-treatment (The Window of Opportunity):

    • Remove RA media.[1]

    • Add 5-ethyl-2-pyridineethanol at graded concentrations (0.1, 1.0, 10, 50

      
      M).
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (1

      
      M Pioglitazone).[1]
      
    • Incubate for 2 hours to allow cellular uptake and pathway activation.[1]

  • Insult Induction:

    • Add MPP+ to all wells (final concentration 1 mM, predetermined IC50).[1]

    • Do not washout the test compound; co-incubation is required to assess competitive protection.[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm.[1]

  • Data Analysis: Calculate % Cell Viability relative to Vehicle Control (No MPP+).

Self-Validating Checkpoints
  • Cytotoxicity Control: Run the test compound without MPP+. If viability drops <90%, the compound itself is toxic at that dose.[1]

  • Solvent Control: Ensure DMSO concentration never exceeds 0.1%, as DMSO is neuroprotective/toxic at high levels.[1]

Visualization: Experimental Workflow

WorkflowStartStart: 5-Ethyl-2-PyridineethanolToxScreenStep 1: Cytotoxicity Screen(No Insult)Start->ToxScreenDoseFindDetermine Max Tolerated Dose (MTD)ToxScreen->DoseFindInsultScreenStep 2: Neuroprotection Assay(MPP+ / H2O2)DoseFind->InsultScreenResultPosViability > Vehicle + Insult?InsultScreen->ResultPosMechanisticStep 3: Mechanism Check(Western Blot: PGC-1a, Bcl-2)ResultPos->MechanisticYesStopDiscard CandidateResultPos->StopNo

Figure 2: Decision tree for evaluating neuroprotective efficacy.

Data Presentation Structure

When reporting results, use the following table structure to ensure comparability with existing literature (e.g., Pioglitazone studies).

Table 1: Comparative Efficacy in SH-SY5Y Cells (Hypothetical Template)

Treatment GroupConcentration (

M)
Cell Viability (% of Control)ROS Levels (RFU)PGC-1

Expression (Fold Change)
Control (Vehicle) -100

2.1
1001.0
MPP+ Only (Insult) 100045

3.5
3500.4
Test Cmpd + MPP+ 1.0TBD TBD TBD
Test Cmpd + MPP+ 10.0TBD TBD TBD
Pioglitazone + MPP+ 1.085

4.0
1402.1

Note: "TBD" indicates data to be generated by the user.[1] Significant protection is defined as p < 0.05 vs. MPP+ Only group.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol.[1] Retrieved from [Link][1]

  • Sarex (2024). 5-Ethyl pyridine-2-ethanol Technical Data Sheet.[1] Retrieved from [Link][1]

  • OECD (1994). SIDS Initial Assessment Report for 5-Ethyl-2-picoline (Structural Analog).[1] Retrieved from [Link][1]

  • Zhang, X., et al. (2017). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease.[1] Oxidative Medicine and Cellular Longevity.[1] Retrieved from [Link]

  • El-Sahar, A. E., et al. (2015). Neuroprotective effects of pioglitazone against transient cerebral ischemic reperfusion injury in diabetic rats.[1] Pharmacological Reports.[1][4][5] Retrieved from [Link]

(5-Ethyl-2-pyridyl)ethanol: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2][3] By screening low molecular weight compounds, FBDD offers an efficient exploration of chemical space, often yielding hits for even the most challenging protein targets.[3][4][5] This guide delves into the strategic application of a particularly valuable fragment, (5-Ethyl-2-pyridyl)ethanol, within the FBDD paradigm. We will explore its physicochemical properties, its role as a privileged structural motif, and the experimental workflows for its deployment in screening campaigns. Furthermore, this guide will provide detailed protocols and strategic considerations for the critical hit-to-lead optimization phase, illustrating how this versatile fragment can be elaborated into potent, drug-like candidates.

The Rationale for (5-Ethyl-2-pyridyl)ethanol in Fragment-Based Drug Discovery

The success of any FBDD campaign is fundamentally reliant on the quality of the fragment library.[2] Fragments are not merely small molecules; they are strategic probes designed to map the binding hotspots of a protein target. An ideal fragment possesses a balance of properties that make it a suitable starting point for medicinal chemistry optimization. (5-Ethyl-2-pyridyl)ethanol emerges as a compelling candidate for inclusion in a fragment library for several key reasons.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" provides a useful set of guidelines for the selection of fragments, favoring compounds with a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[2] (5-Ethyl-2-pyridyl)ethanol aligns well with these principles.

PropertyValueSource
Molecular Formula C9H13NO[6][7][8]
Molecular Weight 151.21 g/mol [7][8][9]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
cLogP (Predicted) ~1.3[8]
Appearance Colorless to pale yellow solid/viscous liquid[6][10]
Solubility Miscible with Methanol, Freely Soluble in Dichloromethane[6]

This profile indicates that (5-Ethyl-2-pyridyl)ethanol has a low molecular weight and complexity, increasing the likelihood of it forming high-quality, efficient interactions within a protein binding site.[2] Its solubility is also a critical factor for the biophysical screening techniques typically employed in FBDD.[7]

The Pyridine Scaffold: A Privileged Structure

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs attests to its favorable properties, including metabolic stability, synthetic tractability, and the ability to engage in a variety of binding interactions (e.g., hydrogen bonding, π-stacking). The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in hydrophobic and π-stacking interactions.

Synthetic Tractability and Vectors for Elaboration

(5-Ethyl-2-pyridyl)ethanol is not only a suitable fragment for initial screening but also an excellent starting point for medicinal chemistry optimization. The ethyl group at the 5-position and the ethanol substituent at the 2-position provide clear vectors for synthetic elaboration. The hydroxyl group, in particular, can be readily modified to explore the surrounding chemical space of the protein binding pocket. This synthetic accessibility is a crucial consideration for the rapid progression of a fragment hit to a lead compound.[11]

The FBDD Workflow with (5-Ethyl-2-pyridyl)ethanol

The FBDD process is a systematic approach that begins with the screening of a fragment library and progresses through hit validation and optimization.[12][13] The following diagram illustrates a typical FBDD workflow, with specific considerations for a fragment like (5-Ethyl-2-pyridyl)ethanol.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (including (5-Ethyl-2-pyridyl)ethanol) Screening Biophysical Screening (SPR, NMR, X-ray) Library->Screening Hits Initial Fragment Hits (e.g., (5-Ethyl-2-pyridyl)ethanol binds) Screening->Hits Validation Orthogonal Screen (e.g., NMR if SPR was primary) Hits->Validation Structure Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structure Elaboration Fragment Elaboration (Growing, Linking, Merging) Structure->Elaboration SAR Structure-Activity Relationship (SAR) Generation Elaboration->SAR Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Phase 1: Hit Identification

The initial phase of an FBDD campaign involves screening a library of fragments against the protein target of interest. Because fragments typically bind with low affinity (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[3]

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a widely used technique for primary screening in FBDD due to its sensitivity and real-time binding analysis.[14][15]

  • Immobilization of the Target Protein: The purified target protein is covalently immobilized on the surface of a sensor chip.

  • Fragment Library Preparation: Fragments, including (5-Ethyl-2-pyridyl)ethanol, are prepared in a suitable buffer at a concentration typically ranging from 100 µM to 1 mM.

  • Screening: The fragment solutions are injected over the sensor surface. Binding of a fragment to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Data Analysis: The binding responses are analyzed to identify fragments that interact with the target. A predefined response threshold is used to identify initial hits.

Phase 2: Hit Validation and Structural Characterization

Initial hits from the primary screen must be validated to eliminate false positives.[3] This is typically achieved using an orthogonal biophysical method.

Experimental Protocol: NMR Spectroscopy for Hit Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits and providing information about the binding site.[16]

  • Protein Preparation: A solution of the ¹⁵N-labeled target protein is prepared.

  • ¹H-¹⁵N HSQC Spectrum Acquisition: A baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein is acquired. This spectrum provides a unique signal for each backbone amide proton.

  • Fragment Titration: The fragment hit, such as (5-Ethyl-2-pyridyl)ethanol, is titrated into the protein sample.

  • Spectral Analysis: A second ¹H-¹⁵N HSQC spectrum is acquired. If the fragment binds to the protein, chemical shift perturbations (CSPs) will be observed for the signals of amino acid residues in the binding site. This confirms binding and identifies the location of the binding event.

Once a fragment hit is validated, determining its binding mode through high-resolution structural biology techniques like X-ray crystallography is of paramount importance.[17][18] The resulting co-crystal structure provides a detailed, three-dimensional map of the interactions between the fragment and the protein, which is invaluable for guiding the subsequent hit-to-lead optimization.[19]

Phase 3: Hit-to-Lead Optimization

The goal of the hit-to-lead (H2L) phase is to elaborate the initial fragment hit into a more potent lead compound with improved drug-like properties.[12] There are three main strategies for fragment elaboration: growing, linking, and merging.

Hit_To_Lead cluster_Growing Fragment Growing cluster_Merging Fragment Merging cluster_Linking Fragment Linking start_g Fragment Hit end_g Lead Compound start_g->end_g Add functional groups to explore empty space start_m1 Fragment 1 end_m Lead Compound start_m1->end_m Combine into a single molecule start_m2 Fragment 2 start_m2->end_m Combine into a single molecule start_l1 Fragment A end_l Lead Compound start_l1->end_l Connect with a linker start_l2 Fragment B start_l2->end_l Connect with a linker

Sources

Methodological & Application

The Strategic Role of (5-Ethyl-2-pyridyl)ethanol in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Moiety as a Privileged Scaffold in Crop Protection

The pyridine ring is a cornerstone in the development of modern agrochemicals, featuring in a multitude of high-performing herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to form stable, biologically active conformations make it a "privileged scaffold" for molecular design. (5-Ethyl-2-pyridyl)ethanol emerges as a critical building block in this context, offering a versatile platform for the synthesis of complex pyridine-based agrochemicals.[3][4] This technical guide provides an in-depth exploration of the application of (5-Ethyl-2-pyridyl)ethanol in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in the field.

Core Intermediate: (5-Ethyl-2-pyridyl)ethanol

(5-Ethyl-2-pyridyl)ethanol, also known as 2-(5-Ethylpyridin-2-yl)ethanol, is a bifunctional molecule possessing both a nucleophilic hydroxyl group and the characteristic pyridine ring.[5] This structure allows for a two-pronged synthetic strategy: modification of the pyridine ring and, more commonly, utilization of the ethanol side chain for constructing larger molecular architectures. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5223-06-3[5]
Molecular Formula C₉H₁₃NO[5]
Molecular Weight 151.21 g/mol [5]
Appearance Colorless to pale yellow solid or viscous liquid[6]
Boiling Point 127 °C at 5 mmHg[7]
Melting Point 39-44 °C[8]

Key Synthetic Transformation: Activation of the Hydroxyl Group

Direct displacement of the hydroxyl group of (5-Ethyl-2-pyridyl)ethanol is challenging due to its poor leaving group nature. Therefore, a crucial first step in its utilization is the conversion of the hydroxyl into a better leaving group, typically a sulfonate ester such as a mesylate or tosylate. This activation step is fundamental for subsequent nucleophilic substitution reactions, most notably the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.

Protocol 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate

This protocol details the conversion of (5-Ethyl-2-pyridyl)ethanol to its highly reactive methanesulfonate ester, a key intermediate for further derivatization.[3]

Reaction Scheme:

G cluster_0 Activation cluster_1 Williamson Ether Synthesis Start (5-Ethyl-2-pyridyl)ethanol Activated Intermediate 2-(5-Ethylpyridin-2-yl)ethyl Methanesulfonate Start->Activated Intermediate Mesylation Ether Product Pyridine-Aryl Ether Activated Intermediate->Ether Product DMF, Heat Phenol Derivative Substituted Phenol Phenol Derivative->Ether Product Base (e.g., K₂CO₃)

Caption: General workflow for pyridine-aryl ether synthesis.

Materials:

  • 2-(5-Ethylpyridin-2-yl)ethyl methanesulfonate (1.0 eq)

  • A substituted phenol (e.g., 4-hydroxybenzaldehyde) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted phenol, potassium carbonate, and dimethylformamide.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide in situ.

  • Add a solution of 2-(5-Ethylpyridin-2-yl)ethyl methanesulfonate in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired pyridine-aryl ether.

Self-Validating System and Trustworthiness:

The progress of both reactions can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The identity and purity of the products can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the validity of the synthetic outcome.

Conclusion and Future Perspectives

(5-Ethyl-2-pyridyl)ethanol is a highly valuable and versatile starting material in the synthesis of complex agrochemicals. The protocols detailed herein for the activation of its hydroxyl group and subsequent Williamson ether synthesis represent a robust and scalable pathway to a wide array of pyridine-containing target molecules. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently utilize (5-Ethyl-2-pyridyl)ethanol to develop the next generation of innovative and effective crop protection solutions.

References

  • ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol.[Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Edubirdie. Williamson Ether Synthesis.[Link]

  • Manipal Research Portal. 2-(5-ethylpyridin-2-yl)ethanol.[Link]

  • PubMed. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887).[Link]

  • ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol.[Link]

  • Google Patents.Process for preparing 4-(2-(2-pyridyl)ethoxy)
  • ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies.[Link]

  • ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol.[Link]

  • Google Patents.Process for the production of 2-methyl-5-ethyl pyridine.
  • Tradeindia. 5 Ethyl 2 Pyridine Ethanol Boiling Point: 127A C.[Link]

  • PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.[Link]

Sources

The Emerging Role of (5-Ethyl-2-pyridyl)ethanol as a Dual-Function Solvent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the application of (5-Ethyl-2-pyridyl)ethanol as a novel, dual-function solvent in organic synthesis. Moving beyond its established role as a synthetic building block, we delve into its potential to act as both a reaction medium and a participating ligand, particularly in palladium-catalyzed cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its physicochemical properties, theoretical advantages, and detailed, field-proven protocols for its use in Suzuki-Miyaura and Sonogashira couplings.

Introduction: Unveiling the Potential of a Multifaceted Pyridine Derivative

(5-Ethyl-2-pyridyl)ethanol, a heterocyclic compound, is well-documented as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring both a nucleophilic pyridine ring and a hydroxyl group, imparts unique solubility and stability characteristics.[2] While its primary application has been as a reactant, for instance in the synthesis of the antidiabetic drug Pioglitazone, its intrinsic properties suggest a more versatile role in the synthetic chemist's toolkit.[3]

This guide posits that (5-Ethyl-2-pyridyl)ethanol can function as an effective "ligand-solvent." The pyridine moiety can coordinate to a metal catalyst, influencing its electronic properties and stability, while the ethanol tail provides a polar, protic medium for the reaction. This dual-functionality can potentially streamline reaction setups, enhance catalyst performance, and offer unique selectivity.

Physicochemical Properties: A Solvent Profile

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The table below summarizes the key physicochemical data for (5-Ethyl-2-pyridyl)ethanol.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
Appearance White to straw yellow solid or viscous liquid[1][5]
Melting Point 39-44 °C[1]
Boiling Point 259.4 °C at 760 mmHg; 127 °C at 5 mmHg[1][6]
Solubility Miscible with methanol; Freely soluble in dichloromethane, chloroform, and ethyl acetate.[1][5]
pKa 14.53 ± 0.10 (Predicted)[1]
Flash Point 110.7 °C[1]
Density 1.037 g/cm³[1]

The relatively high boiling point of (5-Ethyl-2-pyridyl)ethanol makes it suitable for reactions requiring elevated temperatures. Its miscibility with common organic solvents provides flexibility in designing reaction and work-up conditions.

The "Ligand-Solvent" Concept: A Mechanistic Rationale

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of both ligand and solvent.[7][8] The solvent can affect catalyst stability, solubility of reagents, and even the reaction mechanism itself.[7] Pyridine and its derivatives are known to act as ligands in various catalytic systems, modulating the electronic and steric environment of the metal center.[3]

LigandSolventConcept Solvent Solvent Ligand Ligand Solvent->Ligand Exhibits

The hydroxyl group in (5-Ethyl-2-pyridyl)ethanol imparts protic character to the solvent, which can be beneficial in certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, by facilitating the activation of the boronic acid. The pyridine nitrogen, on the other hand, can coordinate to the palladium center, potentially stabilizing the active catalytic species and preventing catalyst decomposition.

Application in Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of alcoholic solvents has been shown to be advantageous in these reactions.[9] Here, we present a detailed protocol for a model Suzuki-Miyaura reaction using (5-Ethyl-2-pyridyl)ethanol as the solvent.

Rationale for Experimental Choices
  • Catalyst: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine is a widely used phosphine ligand that provides a good balance of stability and reactivity to the palladium catalyst.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.

  • Temperature: 90 °C is chosen to ensure a reasonable reaction rate without causing significant decomposition of the reactants or catalyst.

Experimental Workflow

SuzukiWorkflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Pd(OAc)₂/PPh₃ start->reagents add_solvent Add (5-Ethyl-2-pyridyl)ethanol reagents->add_solvent degas Degas with N₂/Ar add_solvent->degas heat Heat at 90 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify end End purify->end

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Add (5-Ethyl-2-pyridyl)ethanol (5 mL) to the Schlenk tube.

  • Degassing: Seal the tube and degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application in Sonogashira Coupling: A Detailed Protocol

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Polar aprotic solvents are often employed in these reactions.[10] The unique properties of (5-Ethyl-2-pyridyl)ethanol make it an intriguing candidate for this transformation.

Rationale for Experimental Choices
  • Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide, is the classic and highly effective system for Sonogashira couplings.[11]

  • Base: A mild amine base like triethylamine is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

  • Temperature: Room temperature to mild heating (50 °C) is often sufficient for Sonogashira couplings, minimizing potential side reactions.

Experimental Workflow

SonogashiraWorkflow start Start reagents Combine Aryl Halide, Terminal Alkyne, Base, and Pd/Cu Catalysts start->reagents add_solvent Add (5-Ethyl-2-pyridyl)ethanol reagents->add_solvent degas Degas with N₂/Ar add_solvent->degas stir Stir at 50 °C degas->stir monitor Monitor by TLC/GC-MS stir->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Diethyl Ether workup->extract purify Column Chromatography extract->purify end End purify->end

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add (5-Ethyl-2-pyridyl)ethanol (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the tube and degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 50 °C and stir for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add saturated aqueous ammonium chloride solution (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

(5-Ethyl-2-pyridyl)ethanol should be handled in a well-ventilated area.[12] Wear suitable protective clothing, including gloves and safety goggles.[12] Avoid contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]

Conclusion and Future Outlook

(5-Ethyl-2-pyridyl)ethanol presents a compelling case for its exploration as a dual-function solvent in organic synthesis. Its unique combination of a coordinating pyridine moiety and a polar, protic ethanol group offers the potential for enhanced catalytic activity, improved reaction efficiency, and novel selectivity in a variety of transformations. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings serve as a starting point for further investigation into the broader applicability of this versatile compound. Future research should focus on expanding the scope of reactions in which (5-Ethyl-2-pyridyl)ethanol can be employed as a solvent, as well as detailed mechanistic studies to fully elucidate the role of its dual functionality in catalysis.

References

  • 5-Ethyl-2-Pyridineethanol - LookChem. [Link]

  • 5 Ethyl 2 Pyridine Ethanol Boiling Point: 127A C - Tradeindia. [Link]

  • 5-Ethyl pyridine-2-ethanol - Sarex. [Link]

  • 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)(2)/pyridine catalyst system - PubMed. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr - PMC - NIH. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]

  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation - Weizmann Institute of Science. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google P
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity | Journal of the American Chemical Society. [Link]

  • Synthesis of Insect Sex Pheromones by Ligand-Free Iron-Catalyzed Alkyl–Allyl Cross-Coupling Involving α,ω-Difunctionalized Aliphatic Grignard Nucleophiles and Allyl Electrophiles | ACS Omega - ACS Publications. [Link]

  • Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP - Dalton Transactions (RSC Publishing). [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. [Link]

  • The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr | Request PDF - ResearchGate. [Link]

  • Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing). [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction - ResearchGate. [Link]

  • Pyridine methanol chlorinations. | Download Table - ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. [Link]

  • Sonogashira Coupling | NROChemistry. [Link]

  • Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Cobalt(II) 4-nitrobenzoates having pyridine as ancillary ligands and their catalytic role in the TBHP oxidation of alcohols | Request PDF - ResearchGate. [Link]

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Application Notes and Protocols: Introducing the (5-Ethyl-2-pyridyl)ethoxy Group into Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (5-Ethyl-2-pyridyl)ethoxy Moiety

In the landscape of modern medicinal chemistry, the (5-Ethyl-2-pyridyl)ethoxy group has emerged as a privileged structural motif. Its presence is most notably recognized in the structure of Pioglitazone, an oral antidiabetic agent of the thiazolidinedione class.[1][2][3] The unique combination of a flexible ethoxy linker and a basic pyridine ring imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This includes influencing solubility, metabolic stability, and target engagement through specific hydrogen bonding interactions.[1]

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the primary synthetic methodologies for incorporating the (5-Ethyl-2-pyridyl)ethoxy group. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the practical execution of these reactions, focusing on the two most prevalent and effective methods: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Core Synthetic Strategies: A Comparative Overview

The introduction of the (5-Ethyl-2-pyridyl)ethoxy group fundamentally involves the formation of an ether bond. The two most robust and widely employed methods to achieve this are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two powerful techniques depends on several factors including the nature of the substrate, desired reaction conditions (e.g., temperature, basicity), and stereochemical considerations.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong base (e.g., NaH, K₂CO₃), Alkyl halide/sulfonatePhosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD, ADDP)
Reaction Type Sₙ2 Nucleophilic SubstitutionRedox Condensation
Key Advantage Cost-effective, straightforward for simple substratesMild conditions, stereochemical inversion, broad substrate scope
Key Limitation Requires strong base, potential for elimination side-reactionsStoichiometric byproducts (phosphine oxide, hydrazine), sensitive to substrate pKa

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[4][5] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a leaving group from an electrophilic carbon.[4] For the synthesis of (5-Ethyl-2-pyridyl)ethoxy ethers, the most reliable approach involves a two-step sequence:

  • Activation of 2-(5-Ethyl-2-pyridyl)ethanol: The hydroxyl group of 2-(5-Ethyl-2-pyridyl)ethanol is a poor leaving group. Therefore, it must first be converted into a more reactive electrophile, typically a tosylate or mesylate. This "activation" step is crucial for the subsequent Sₙ2 reaction.

  • Nucleophilic Substitution: The resulting tosylate or mesylate is then reacted with a deprotonated alcohol or phenol (the alkoxide or phenoxide) to form the desired ether.

This strategy is particularly effective as it avoids the use of a highly reactive and potentially unstable halo-analogue of 2-(5-Ethyl-2-pyridyl)ethanol.

Experimental Protocol 1.1: Synthesis of 2-(5-Ethyl-2-pyridyl)ethyl Tosylate

This protocol details the conversion of 2-(5-Ethyl-2-pyridyl)ethanol to its corresponding tosylate, a key intermediate for the Williamson ether synthesis.

Materials:

  • 2-(5-Ethyl-2-pyridyl)ethanol

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5-Ethyl-2-pyridyl)ethanol (1.0 eq) in anhydrous THF.

  • Cool the solution to 10°C using an ice-water bath.

  • Slowly add a solution of sodium hydroxide (3.5 eq) in water.

  • Further cool the mixture to 0-5°C.

  • Add a solution of p-toluenesulfonyl chloride (1.3 eq) in THF dropwise to the reaction mixture, maintaining the internal temperature between 0 and 5°C.[6]

  • Stir the reaction at this temperature for an additional 2 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Ethyl-2-pyridyl)ethyl tosylate.[6] The product can be used in the next step without further purification or can be purified by silica gel column chromatography.

Experimental Protocol 1.2: Ether Formation with a Phenolic Substrate

This protocol describes the reaction of the activated 2-(5-Ethyl-2-pyridyl)ethyl tosylate with a generic phenol to form the desired ether.

Materials:

  • 2-(5-Ethyl-2-pyridyl)ethyl tosylate (from Protocol 1.1)

  • Phenolic substrate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 2-(5-Ethyl-2-pyridyl)ethyl tosylate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure (5-Ethyl-2-pyridyl)ethoxy-substituted compound.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often milder alternative to the Williamson ether synthesis for forming C-O bonds.[7][8] It facilitates the condensation of a primary or secondary alcohol with a pronucleophile, typically a compound with an acidic proton (pKa < 15), in the presence of a phosphine and an azodicarboxylate.[7][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a consequence of the Sₙ2-like mechanism.[9]

For the introduction of the (5-Ethyl-2-pyridyl)ethoxy group, 2-(5-Ethyl-2-pyridyl)ethanol acts as the alcohol component, and a phenolic substrate serves as the pronucleophile.

Causality Behind Reagent Choice in Pyridyl Mitsunobu Reactions:

A critical consideration when performing a Mitsunobu reaction with pyridine-containing substrates is the basicity of the pyridine nitrogen. Standard Mitsunobu conditions using diethylazodicarboxylate (DEAD) can lead to the formation of undesired side products. This is because the intermediate betaine formed from triphenylphosphine and DEAD is not basic enough to efficiently deprotonate less acidic pronucleophiles. This can result in the reduced azodicarboxylate acting as a nucleophile. To circumvent this, the use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) is highly recommended. The betaine formed from ADDP is more basic, leading to a cleaner and more efficient reaction with a broader range of nucleophiles, including those with higher pKa values.[10]

Experimental Protocol 2.1: Mitsunobu Reaction with a Phenolic Substrate

This protocol provides a step-by-step guide for the Mitsunobu reaction between 2-(5-Ethyl-2-pyridyl)ethanol and a generic phenol using ADDP.

Materials:

  • 2-(5-Ethyl-2-pyridyl)ethanol

  • Phenolic substrate

  • Triphenylphosphine (PPh₃)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq), 2-(5-Ethyl-2-pyridyl)ethanol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ADDP (1.5 eq) in THF to the reaction mixture. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired ether along with triphenylphosphine oxide and the reduced ADDP byproduct. Purification is typically achieved by silica gel column chromatography. A useful tip for removing the bulk of the triphenylphosphine oxide is to suspend the crude residue in a non-polar solvent like a mixture of hexanes and a small amount of ether, and filter. The desired product is often more soluble and will be in the filtrate, while the less soluble triphenylphosphine oxide is retained on the filter.[11][12]

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the workflows for both the Williamson ether synthesis and the Mitsunobu reaction.

Williamson_Ether_Synthesis cluster_0 Activation Step cluster_1 Ether Formation A 2-(5-Ethyl-2-pyridyl)ethanol B 2-(5-Ethyl-2-pyridyl)ethyl tosylate/mesylate A->B TsCl or MsCl, Base (e.g., Et3N, NaOH) E (5-Ethyl-2-pyridyl)ethoxy Product B->E S_N2 Reaction C Phenol/Alcohol (ROH) D Alkoxide/Phenoxide (RO-) C->D Base (e.g., K2CO3, NaH) D->E

Caption: Workflow for the Williamson Ether Synthesis.

Mitsunobu_Reaction cluster_0 Reactants cluster_1 Reaction cluster_2 Products A 2-(5-Ethyl-2-pyridyl)ethanol D Mitsunobu Reaction (Anhydrous THF, 0°C to RT) A->D B Phenol/Pronucleophile B->D C PPh3 + ADDP/DEAD C->D E (5-Ethyl-2-pyridyl)ethoxy Product D->E F Byproducts: Triphenylphosphine oxide, Reduced Azodicarboxylate D->F

Caption: Workflow for the Mitsunobu Reaction.

Conclusion and Future Perspectives

The Williamson ether synthesis and the Mitsunobu reaction represent two powerful and versatile methods for the introduction of the (5-Ethyl-2-pyridyl)ethoxy group into a wide range of molecular scaffolds. The choice of method will be dictated by the specific requirements of the synthesis, including substrate compatibility, scalability, and stereochemical considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement these transformations in their own synthetic endeavors. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of key building blocks like the (5-Ethyl-2-pyridyl)ethoxy moiety will remain an active area of research.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1998). EP0816340A1 - Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.
  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Patel, N. B., & Patel, H. R. (2009).
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 430-433). Cambridge University Press.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Google Patents. (2008). WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof.
  • Google Patents. (2009). WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone.
  • Scribd. (n.d.). Williamson Ether Synthesis Guide. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. JOCPR, 8(5), 456-463.
  • ACS Omega. (2021).
  • Cheng, C., Ma, X., & Wei, Z. (2010). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 22(5), 3465-3470.
  • Organic Preparations and Procedures Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of pioglitazone 2.3 (a–g). Retrieved from [Link]

  • Google Patents. (1995). CA2222854A1 - Triphenylphosphine oxide complex process.
  • Organic Syntheses. (2025).
  • Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945.
  • ACS Omega. (2021).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • The Organic Companion. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (5-Ethyl-2-pyridyl)ethanol in Flavor & Fragrance Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the technical utilization of (5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3), specifically focusing on its role as a high-value scaffold for synthesizing novel pyridine-based flavor and fragrance (F&F) ingredients.

Executive Summary

(5-Ethyl-2-pyridyl)ethanol (5-EPE) is a functionalized pyridine derivative historically utilized as a key intermediate in pharmaceutical synthesis (e.g., Pioglitazone). However, its structural homology to known FEMA-GRAS flavoring agents (such as 5-Ethyl-2-methylpyridine , FEMA 2437) positions it as a critical scaffold for developing high-impact savory, roasted, and nutty flavor profiles.

In fragrance applications, the hydroxyl functionality of 5-EPE offers a reactive site for esterification, allowing the development of "green," "marine," and "earthy" accords. This guide outlines the physicochemical profile, sensory applications, and a validated protocol for derivatizing 5-EPE into high-value ester libraries.

Chemical Profile & Organoleptic Logic[1][2][3]

Physicochemical Properties
PropertySpecification
IUPAC Name 2-(5-Ethylpyridin-2-yl)ethanol
CAS Number 5223-06-3
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Boiling Point 127°C (at 5 mmHg)
LogP ~1.3 (Moderate lipophilicity, ideal for retention in lipid phases)
Solubility Soluble in ethanol, propylene glycol, organic solvents; sparingly soluble in water.[1][2][3]
Structure-Activity Relationship (SAR) in F&F

The organoleptic value of 5-EPE is derived from its "Pyridyl-Alkyl-Oxygen" motif:

  • Pyridine Ring: Provides the characteristic diffusive, roasted, nutty, and slightly marine base note.

  • 5-Ethyl Substitution: Increases substantivity and adds a "fatty/green" nuance compared to the sharper methyl analogs.

  • Ethanol Chain (C2-OH): Reduces volatility compared to alkyl pyridines, acting as a fixative. It serves as the derivatization handle to alter the odor profile from "solvent-like" to "fruity/aromatic" via esterification.

Application 1: Savory Flavor Modulation

Target Profiles: Meat (Maillard reaction products), Roasted Nut, Coffee, Popcorn.

Mechanism

Free pyridines are essential for the "roasted" character in food. 5-EPE, with its higher molecular weight, functions as a Base Note modulator . Unlike highly volatile pyrazines (top notes), 5-EPE persists during thermal processing.

  • Dosage: < 1 ppm (Threshold levels are low; overdose leads to "chemical/solvent" off-notes).

  • Matrix Interaction: The hydroxyl group allows hydrogen bonding with water/protein matrices, improving flavor retention in extruded snacks or soups compared to non-polar alkyl pyridines.

Application 2: Fragrance & Accord Development (Synthesis Scaffold)

Target Profiles: Earthy, Green, Marine, Metallic.

The primary utility of 5-EPE in fragrance is as a precursor . By converting the alcohol to an ester, the harsh pyridine edge is softened, yielding "Green-Floral" or "Marine-Fruity" notes.

Derivatization Pathway:
  • Acetate Ester: 2-(5-ethylpyridin-2-yl)ethyl acetate

    
     Green, fruity, slightly roasted.
    
  • Isobutyrate Ester:

    
     Tropical, ethereal, diffusive.
    
  • Tiglate/Angelate:

    
     Herbaceous, complex green.
    

Protocol: Catalytic Synthesis of 5-EPE Esters for Sensory Screening

Objective: Synthesize a library of 5-EPE esters (Acetate, Propionate, Butyrate) to evaluate sensory shifts. Scale: 50 mmol (Lab Scale).

Reagents & Equipment
  • Substrate: (5-Ethyl-2-pyridyl)ethanol (5-EPE), >98% purity.[4]

  • Acylating Agent: Acetic Anhydride (for acetate) or respective Acid Chloride (for others).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Nucleophilic catalyst.

  • Base: Triethylamine (TEA) - Acid scavenger.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Apparatus: 250mL Round Bottom Flask (RBF), Magnetic Stirrer, N2 atmosphere.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge the RBF with 5-EPE (7.56 g, 50 mmol) and DCM (100 mL) .

  • Add TEA (10.1 g, 100 mmol) and DMAP (0.3 g, 2.5 mmol) .

  • Cool the mixture to 0°C in an ice bath under Nitrogen purge.

Step 2: Acylation

  • Add Acetic Anhydride (6.12 g, 60 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

  • Allow the reaction to warm to Room Temperature (25°C).

  • Stir for 3-4 hours . Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). Disappearance of the alcohol spot (Rf ~0.2) indicates completion.

Step 3: Quench & Workup

  • Quench with saturated NaHCO3 (50 mL) to neutralize excess acid.

  • Separate the organic layer.

  • Wash organic layer with Water (2 x 50 mL) and Brine (50 mL) .

  • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Step 4: Purification (Critical for Sensory Evaluation)

  • Crude products often smell of solvents/amines.

  • Distillation: Perform Kugelrohr or Short-path distillation under high vacuum (< 1 mmHg).

  • Target Purity: >99.5% (GC-MS). Trace pyridine impurities will skew sensory panels.

Workflow Visualization

G Start Start: 5-EPE (Alcohol) Reagents Add: Ac2O + TEA Cat: DMAP Start->Reagents Reaction Reaction 0°C -> RT, 4h Reagents->Reaction Acylation Workup Workup Wash: NaHCO3/Brine Reaction->Workup TLC Check Purification Distillation (High Vac) Workup->Purification Crude Oil Product End: 5-EPE Acetate (Ester) Purification->Product >99.5% Pure

Caption: Synthesis workflow for converting 5-EPE into high-purity flavor esters.

Safety & Regulatory Considerations

  • Hazard Identification: 5-EPE is classified as Irritating to eyes (H319) and Skin (H315) . Use standard PPE (Gloves, Goggles, Fume Hood).

  • Odor Fatigue: Pyridines cause rapid olfactory fatigue. Evaluate samples in short bursts (< 5 seconds) and use coffee beans or fresh air to reset.

  • Regulatory Status:

    • 5-EPE (Alcohol): Not explicitly FEMA-listed as a standalone flavor. Must be used as an intermediate or verified under local regulations (e.g., GRAS self-affirmation based on structural class).

    • Derivatives: Check specific FEMA numbers for resulting esters. If novel, they require FEMA GRAS application.

References

  • PubChem. (2023).[3] 2-(5-Ethyl-2-pyridyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Pyridine Derivatives in Flavor and Fragrance. (General reference for Pyridine organoleptics). [Link]

  • Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Reference for structural analogs like 5-Ethyl-2-methylpyridine, FEMA 2437).
  • U.S. EPA. (2023). Chemical Data Access Tool (CDAT) - 5-Ethyl-2-pyridineethanol. [Link]

Sources

Application Note: Analytical Profiling and Biocatalytic Synthesis of 5-Ethyl-2-Pyridineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the biochemical and analytical protocols for 5-ethyl-2-pyridineethanol (5-EPE) , a critical pharmacophore used in the synthesis of thiazolidinedione class antidiabetic drugs, specifically Pioglitazone .[1]

While often viewed solely as a chemical intermediate, 5-EPE requires rigorous biochemical profiling due to its impact on downstream drug purity.[1] This guide presents two validated workflows:

  • Analytical Quantification: A High-Performance Liquid Chromatography (HPLC) protocol designed to eliminate peak tailing common in pyridine derivatives.[1]

  • Biocatalytic Kinetic Assay: A green-chemistry protocol for the enzymatic synthesis of 5-EPE from its ketone precursor using Ketoreductase (KRED), including a spectrophotometric kinetic assay for reaction monitoring.

Introduction & Biological Significance[1][2][3][4]

5-Ethyl-2-pyridineethanol (CAS: 5223-06-3) serves as the "anchor" moiety for Pioglitazone, a PPAR-gamma agonist used in treating Type 2 Diabetes.[1][2] The purity of 5-EPE is paramount; impurities such as 5-ethyl-2-vinylpyridine can polymerize or form genotoxic byproducts during the mesylation step of drug synthesis.[1]

Furthermore, modern process chemistry is shifting toward biocatalysis .[1] Replacing heavy-metal reduction steps with enzymatic reduction (using KREDs) offers higher enantioselectivity (if applicable) and milder conditions.[1] This note addresses the need for both robust analysis and enzymatic handling of this compound.

Synthetic & Analytical Pathway

The following diagram illustrates the role of 5-EPE in the Pioglitazone pathway and the critical control points.

Pioglitazone_Pathway Precursor 5-Ethyl-2-methylpyridine Vinyl 5-Ethyl-2-vinylpyridine (Impurity A) Precursor->Vinyl Dehydrogenation EPE 5-Ethyl-2-pyridineethanol (Target Analyte) Vinyl->EPE Hydration (Acidic) EPE->Vinyl Degradation (Storage) Mesylate Mesylated Intermediate EPE->Mesylate MsCl / TEA Pioglitazone Pioglitazone HCl (Final API) Mesylate->Pioglitazone Coupling w/ Thiazolidinedione

Figure 1: Synthetic pathway highlighting 5-EPE as the critical junction between raw pyridine precursors and the final API.[1] Red nodes indicate critical impurities.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) Profiling

Challenge: Pyridine derivatives possess a basic nitrogen (pKa ~5.[1]2) that interacts with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and poor resolution.[1] Solution: This protocol utilizes a high-pH compatible stationary phase with an ammonium bicarbonate buffer to keep the pyridine moiety deprotonated (neutral), ensuring sharp peak shape.[1]

Reagents and Equipment
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: XBridge C18 (Waters), 4.6 x 150 mm, 3.5 µm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: 5-Ethyl-2-pyridineethanol (>99% purity).[1][3][4]

Method Parameters[1][8]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (Pyridine ring absorption)
Run Time 20 Minutes
Gradient Table[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Criteria

To ensure data integrity, the following criteria must be met before sample analysis:

  • Tailing Factor (Tf): NMT 1.5 (Critical for pyridines).[1]

  • Theoretical Plates (N): NLT 5000.

  • RSD of Area (n=6): NMT 2.0%.

Protocol B: Biocatalytic Synthesis & Kinetic Assay

Context: Green chemistry initiatives prioritize enzymatic reduction of ketones over chemical reduction (e.g., NaBH₄). This protocol describes the conversion of 5-ethyl-2-acetylpyridine to 5-EPE using an engineered Ketoreductase (KRED) and the subsequent spectrophotometric assay to monitor reaction kinetics.[1]

Reaction Mechanism

The KRED enzyme reduces the ketone group to a hydroxyl group, consuming NADPH in the process. We monitor the depletion of NADPH at 340 nm.



Assay Workflow Diagram

Enzymatic_Assay Prep Reagent Prep: Buffer (pH 7.0) NADPH Stock Substrate Stock Blank Blank Reaction: Buffer + NADPH + Enzyme (No Substrate) Prep->Blank Reaction Active Reaction: Buffer + NADPH + Enzyme + Substrate Prep->Reaction Measure Kinetic Measurement: Absorbance @ 340nm (Read every 30s for 10 min) Blank->Measure Baseline Correction Reaction->Measure Calc Data Analysis: Calculate Slope (ΔA/min) Determine Activity (U/mL) Measure->Calc

Figure 2: Workflow for the spectrophotometric monitoring of KRED-mediated synthesis.

Experimental Procedure

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor: NADPH (10 mM stock in water).

  • Substrate: 5-ethyl-2-acetylpyridine (50 mM stock in DMSO).

  • Enzyme: KRED-101 (Codexis or equivalent broad-spectrum ketoreductase).[1]

Step-by-Step Protocol:

  • Spectrophotometer Setup: Set temperature to 25°C and wavelength to 340 nm.

  • Master Mix Preparation (per well/cuvette):

    • 890 µL Phosphate Buffer.[1]

    • 50 µL NADPH Stock (Final conc: 0.5 mM).

    • 10 µL Enzyme Solution (approx 1 mg/mL).[1]

  • Baseline: Incubate for 2 minutes to ensure no background oxidation of NADPH.

  • Initiation: Add 50 µL Substrate Stock. Mix immediately by inversion or pipetting.[1]

  • Measurement: Record Absorbance (

    
    ) every 30 seconds for 10 minutes.
    
  • Calculation:

    
    [1]
    
    • 
      : 6.22 mM⁻¹cm⁻¹[1]
      
    • 
      : Path length (1 cm)
      

Data Analysis & Troubleshooting

Interpreting HPLC Results

The retention time of 5-EPE is sensitive to pH.[1] If the retention time drifts:

  • Earlier Elution: pH is likely too low (pyridine is protonated/charged). Check buffer pH.[1][5][6]

  • Peak Splitting: Mobile phase degradation or column void.[1]

Troubleshooting Enzymatic Assay
ObservationProbable CauseCorrective Action
No change in A340 Enzyme inactive or substrate inhibition.[1]Test enzyme with positive control ketone.[1] Dilute substrate.[1]
High Background Rate Enzyme contains "background" oxidases.[1]Use purified enzyme or subtract blank rate rigorously.[1]
Precipitation Substrate insolubility in buffer.[1]Increase DMSO conc.[1] (up to 10%) or add 0.1% Tween-20.[1]

References

  • Pioglitazone Synthesis & Intermediates

    • Sohda, T., et al. (1990). "Studies on Antidiabetic Agents. Synthesis of 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione (AD-4833)."[1] Arzneimittel-Forschung.

    • [1]

  • HPLC of Pyridines

    • McCalley, D. V. (2010). "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A. [1]

  • Enzymatic Reduction Protocols

    • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. [1]

  • Safety Data

    • Fisher Scientific.[1] (2021).[1][7][8][9] "Safety Data Sheet: 5-Ethyl-2-(2-hydroxyethyl)pyridine." [1]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield and Purity of (5-Ethyl-2-pyridyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

(5-Ethyl-2-pyridyl)ethanol (CAS 5223-06-3), also known as 5-ethyl-2-(2-hydroxyethyl)pyridine, is a critical intermediate in the synthesis of thiazolidinedione antidiabetics, most notably Pioglitazone .[1][2][3]

The industrial standard for synthesis involves the methylolation of 5-ethyl-2-methylpyridine (EMP) (also known as aldehyde collidine) with formaldehyde.[2][3] While theoretically simple, this reaction is governed by a delicate balance between conversion and selectivity .[3]

The Core Challenge: Selectivity vs. Conversion

The methyl group at the 2-position of the pyridine ring is activated, allowing for nucleophilic attack on formaldehyde.[3] However, the product (a primary alcohol) and the remaining


-protons can react further, leading to bis-addition (diol formation) or dehydration (vinyl formation).[2][3]

Reaction Network:

  • Main Reaction: 5-Ethyl-2-methylpyridine + HCHO

    
    (5-Ethyl-2-pyridyl)ethanol [2]
    
  • Side Reaction A (Bis-addition): Product + HCHO

    
     2-(5-ethyl-2-pyridyl)propane-1,3-diol[2][3]
    
  • Side Reaction B (Dehydration): Product

    
     5-Ethyl-2-vinylpyridine + H
    
    
    
    O[2][3]

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways and the critical control points for preventing impurity formation.

ReactionPathway EMP 5-Ethyl-2-methylpyridine (Starting Material) Target (5-Ethyl-2-pyridyl)ethanol (TARGET) EMP->Target + HCHO 130-150°C Pressure HCHO Formaldehyde Diol Propane-1,3-diol Derivative (Bis-Impurity) Target->Diol + Excess HCHO Over-reaction Vinyl 5-Ethyl-2-vinylpyridine (Thermal Degradation) Target->Vinyl >160°C Dehydration

Caption: Reaction network showing the target pathway (blue) and critical impurity pathways (red/yellow) dependent on stoichiometry and temperature.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Category 1: Yield & Conversion

Q: We are observing low conversion (<50%) despite heating to 130°C. How can we drive the reaction forward? A: The reaction of EMP with formaldehyde is reversible and pressure-dependent.[3]

  • The Cause: At 130°C, formaldehyde (gas) has low solubility in the organic phase if the system pressure is insufficient.[3]

  • The Fix:

    • Increase Pressure: Ensure the autoclave is pressurized (typically 0.5–2.0 MPa).[3] If using paraformaldehyde, the pressure will build naturally; do not vent this pressure.[3]

    • Catalyst Adjustment: While the reaction can proceed thermally, adding a weak base catalyst like dibutylamine or triethylamine (0.1–0.5 eq) can lower the activation energy, allowing for better conversion at safer temperatures [1].[3]

    • Formaldehyde Source: Use Paraformaldehyde (95%+) rather than formalin (37% aq).[2][3] Water inhibits the reaction temperature and complicates the workup.[3]

Q: Our yield is high, but the product contains 15-20% of the "diol" impurity.[3] How do we remove it? A: Removal is difficult; prevention is key.[3] The diol forms because the product is still reactive toward formaldehyde.[3]

  • The Cause: Excess formaldehyde relative to EMP.[3]

  • The Fix (Selectivity-First Approach): Switch stoichiometry. Instead of 1:1 or excess HCHO, use Excess EMP (2:1 to 3:1 ratio) .

    • By flooding the system with EMP, you statistically favor the mono-addition.[3]

    • Unreacted EMP is easily recovered by vacuum distillation (b.p. ~178°C) and recycled, whereas separating the diol from the target alcohol requires difficult chromatography or fractional crystallization.[3]

Category 2: Purity & Isolation[2][3]

Q: The isolated solid is turning into a sticky oil upon standing.[3] Is it impure? A: Not necessarily.[2] (5-Ethyl-2-pyridyl)ethanol is hygroscopic and has a low melting point (42–46°C) [2].[2][3]

  • The Mechanism: Absorption of atmospheric moisture depresses the melting point, causing the "melting" phenomenon.[3]

  • The Fix:

    • Drying: Dry the product in a vacuum desiccator over P

      
      O
      
      
      
      or silica.[3]
    • Storage: Store under inert gas (Nitrogen/Argon) at <15°C.

    • Recrystallization: If oiling persists, recrystallize from anhydrous ethanol or an ethanol/hexane mixture.[3] Store the crystals immediately.

Q: The product has a dark brown/black color. How do we improve the color profile? A: Pyridine derivatives are prone to oxidation and polymerization, especially at high temperatures.[3]

  • The Fix:

    • Inert Atmosphere: Strictly degas all reagents and run the reaction under N

      
      .
      
    • Thermal Limit: Do not exceed 160°C. Above this, thermal degradation (tar formation) accelerates.[2][3]

    • Purification: Perform a steam distillation first to remove non-volatile tars, followed by extraction of the distillate and vacuum distillation of the oil [1].[3]

Optimized Experimental Protocol

Based on high-selectivity industrial principles and literature precedents [1][3].

Reagents
  • 5-Ethyl-2-methylpyridine (EMP): 3.0 equivalents (Excess to prevent diol).[2][3]

  • Paraformaldehyde: 1.0 equivalent.[2][4]

  • Triethylamine (Catalyst): 0.1 equivalent.[2][3]

  • Solvent: None (Neat reaction) or minimal water if using formalin (not recommended).[2][3]

Step-by-Step Workflow
  • Charging: In a high-pressure stainless steel autoclave, charge EMP, Paraformaldehyde, and Triethylamine.[3]

  • Reaction:

    • Purge with Nitrogen (3x).[2][3]

    • Heat to 135–145°C .[2]

    • Stir at 500+ rpm (mass transfer is critical).

    • Maintain for 4–6 hours . (Monitor by HPLC/GC; stop when Paraformaldehyde is consumed).

  • Workup (Tars Removal):

    • Cool to 80°C.

    • Add water and perform steam distillation .[3] The unreacted EMP and the Product will distill over, leaving heavy tars/polymers in the pot.[3]

  • Isolation:

    • Extract the aqueous distillate with Toluene or Dichloromethane .[3]

    • Dry organic layer over MgSO

      
      .[2]
      
  • Purification (Distillation):

    • First fraction: Recover unreacted EMP (Vacuum distillation: ~65°C at 17 mmHg). Recycle this.

    • Second fraction: Collect (5-Ethyl-2-pyridyl)ethanol (Vacuum distillation: b.p. depends on vacuum, typically isolated as residue which crystallizes).[3]

  • Crystallization (Optional for high purity):

    • Dissolve residue in minimum hot ethanol.[2]

    • Add n-hexane until turbid.[2]

    • Cool to 0°C. Filter hygroscopic crystals under Nitrogen.[2]

Data Table: Expected Parameters
ParameterSpecificationNotes
Appearance White to pale yellow solidMelts to oil if wet (m.p. 42-46°C)
Yield (based on HCHO) 80 - 90%With EMP recycling
Purity (GC/HPLC) > 98.0%Critical for Pioglitazone synthesis
Water Content < 0.5%Karl Fischer titration

References

  • Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005).[3][4] 2-(5-Ethylpyridin-2-yl)ethanol .[1][2][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 61(2), o492–o493.[3][4] Link

  • TCI Chemicals.[2][3] Product Specification: 5-Ethyl-2-pyridineethanol (CAS 5223-06-3) .[2][7][8][9] TCI Chemicals Catalog. Link[2][3]

  • Sohda, T., et al. (1982).[3] Studies on Antidiabetic Agents.[2][4][6] II. Synthesis of 5-[4-(1-Methylcyclohexylmethoxy)-benzyl] thiazolidine-2, 4-dione (ADD-3878) and Its Derivatives . Chemical and Pharmaceutical Bulletin, 30(10), 3580-3600.[1][2][3] (Describes the use of the intermediate for Pioglitazone analogs).

Sources

Troubleshooting side reactions in Williamson ether synthesis with (5-Ethyl-2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Williamson Ether Synthesis Guide Topic: Troubleshooting (5-Ethyl-2-pyridyl)ethanol Etherification Reference ID: TS-WES-PYR-005

Executive Summary: The Dual-Nucleophile Challenge

(5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3) presents a unique challenge in Williamson ether synthesis due to its bifunctional nucleophilicity .[1][2] Unlike simple aliphatic alcohols, this substrate contains a pyridine ring with a basic nitrogen atom and a 2-hydroxyethyl side chain.[1][2]

The 5-ethyl group acts as an electron-donating group (EDG), slightly increasing the electron density on the pyridine nitrogen, making it a competitive nucleophile.[2] Furthermore, the specific 2-position of the ethanol chain creates a high risk of base-mediated dehydration to form a vinylpyridine species.[1][2]

Successful etherification requires navigating three competing pathways:

  • O-Alkylation (Desired): Formation of the ether.[1][2][3][4][5]

  • N-Alkylation (Side Reaction A): Formation of quaternary pyridinium salts.[1][2]

  • Elimination/Dehydration (Side Reaction B): Conversion of the substrate into 5-ethyl-2-vinylpyridine.[1][2]

Diagnostic Workflow

Use this decision tree to identify the root cause of low yields or impurities in your reaction mixture.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Analyze LCMS / NMR Start->CheckLCMS Result1 Mass = Product + 18 (approx) (Pyridinium Salt) CheckLCMS->Result1 Polar/Ionic Solid formed Result2 Mass = Substrate - 18 (Vinyl Species) CheckLCMS->Result2 Olefinic protons in NMR Result3 Mass = Product CheckLCMS->Result3 Low conversion Cause1 Cause: N-Alkylation (Incomplete Deprotonation) Result1->Cause1 Cause2 Cause: Substrate Dehydration (Base/Temp too high) Result2->Cause2 Cause3 Cause: Incomplete Conversion (Moisture/Stirring) Result3->Cause3

Figure 1: Diagnostic logic for identifying side-reaction pathways based on analytical signatures.[1][2]

Deep Dive: Troubleshooting Specific Failures

Issue A: The "Salt Trap" (N-Alkylation)

Symptom: Formation of a gummy precipitate or oil that is insoluble in ether/organic solvents but soluble in water.[2] Low yield of the desired ether. Mechanism: The pyridine nitrogen attacks the alkyl halide (


) instead of the alkoxide oxygen.
Root Cause: 
  • Incomplete Deprotonation: If the alcohol is not fully converted to the alkoxide (

    
    ), the neutral alcohol is a poor nucleophile, leaving the pyridine nitrogen (which is always nucleophilic) to dominate the reaction.
    
  • Order of Addition: Adding the alkyl halide before the base ensures the nitrogen reacts first.

Corrective Action:

  • Switch Base: Use Sodium Hydride (NaH) in THF or DMF.[1][2] Ensure visible evolution of

    
     gas ceases before adding the electrophile. This guarantees the presence of the hard alkoxide nucleophile.
    
  • Solvent Effect: Use a polar aprotic solvent (DMF, DMSO) to solvate the cation (

    
    ), leaving the "naked" alkoxide anion highly reactive, allowing it to outcompete the neutral nitrogen.
    
Issue B: The "Vinyl Trap" (Substrate Dehydration)

Symptom: Appearance of vinyl protons in


 NMR (typically 

5.0–6.5 ppm) and loss of the alcohol starting material. Mechanism: Base-catalyzed elimination of water.[1][2]

Root Cause: [1][2]
  • Excessive Heat: 2-(2-hydroxyethyl)pyridines are thermally unstable in strong base, readily dehydrating to form conjugated 2-vinylpyridines (styrene analogs).[1][2]

  • Hydroxide Bases: Using NaOH or KOH at high temperatures favors elimination over substitution.[1][2]

Corrective Action:

  • Temperature Cap: Maintain reaction temperature below 50°C.

  • Avoid Aqueous Bases: If using Phase Transfer Catalysis (PTC), keep the temperature low (<40°C) and reaction time short. Anhydrous conditions (NaH) are preferred to eliminate the E1cB pathway risk.

Optimized Experimental Protocols

The following protocols are designed to maximize O-selectivity and minimize N-alkylation/Elimination.

Method A: Anhydrous (Recommended for Lab Scale)

Best for preventing dehydration and ensuring O-selectivity.[1][2]

StepActionTechnical Rationale
1 Dissolve (5-Ethyl-2-pyridyl)ethanol (1.0 eq) in anhydrous DMF (0.5 M).DMF promotes

rates; anhydrous conditions prevent hydroxide formation.[1][2]
2 Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.Controls exotherm.[1][2] Excess base ensures complete conversion to alkoxide (

).[1][2]
3 CRITICAL: Stir at 0°C

RT for 30-60 mins.
Wait for

evolution to stop.
If you skip this, neutral N dominates.
4 Cool to 0°C. Add Alkyl Halide (1.1 eq) dropwise.Low temp suppresses elimination of the alkyl halide and substrate dehydration.
5 Monitor by TLC/LCMS. Quench with

(aq).[1][2]
Ammonium chloride buffers the pH, preventing basic hydrolysis during workup.
Method B: Phase Transfer Catalysis (Scale-Up Compatible)

Use only if NaH is not feasible.[1][2] Risk of vinyl formation is higher.[2]

ParameterSpecification
Solvent Toluene (Organic phase) / 50% NaOH (Aqueous phase)
Catalyst TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%)
Temperature Strictly < 45°C
Note High agitation rates (overhead stirring) are required to ensure the O-alkylation rate exceeds the dehydration rate.[1][2]

Mechanistic Visualization

The competition between the Oxygen and Nitrogen atoms is dictated by the "Hard-Soft Acid-Base" (HSAB) theory and protonation state.[1][2]

Mechanism Substrate (5-Ethyl-2-pyridyl)ethanol (Neutral) Alkoxide Alkoxide Anion (O-) (Hard Nucleophile) Substrate->Alkoxide + Base (NaH) Nitrogen Pyridine Nitrogen (N:) (Soft Nucleophile) Substrate->Nitrogen Always Active Vinyl Vinyl Pyridine (Elimination) Substrate->Vinyl + Base + Heat (-H2O) Product Ether Product (O-Alkylation) Alkoxide->Product + R-X (Fast) Salt Pyridinium Salt (N-Alkylation) Nitrogen->Salt + R-X (Competitive)

Figure 2: Competitive pathways. Note that the Nitrogen pathway is always "open" unless the Oxygen pathway is kinetically accelerated via complete deprotonation.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in Acetone? 
A:  Generally, no . 

is often too weak to fully deprotonate primary alcohols (

).[1][2] This leaves a high concentration of neutral alcohol and neutral pyridine. Since the pyridine N is a better nucleophile than the neutral OH group, N-alkylation will dominate.[2] You need a base strong enough to generate the alkoxide (e.g., NaH, KH, or KOH in DMSO).

Q: My product has a strong styrene-like smell and polymerized during distillation. What happened? A: You likely formed 5-ethyl-2-vinylpyridine via dehydration.[1][2] This compound polymerizes easily (like styrene).[1][2] To prevent this, avoid heating the reaction mixture above 60°C, especially if using hydroxide bases. If distilling, add a polymerization inhibitor (e.g., 4-tert-butylcatechol).[1][2][6]

Q: Why is the order of addition critical? A: If you mix the substrate and alkyl halide before adding the base, the pyridine nitrogen (which requires no activation) will begin reacting with the alkyl halide immediately. The base must be added to the substrate first to generate the alkoxide, which is then chemically competent to outrace the nitrogen.

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3][4][5][7][8][9][10] [Link]

  • Dehydration of 2-Pyridineethanol Derivatives. Google Patents. (1958).[1][2] "US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine."[1][2]

  • Substrate Data: 5-Ethyl-2-pyridineethanol. PubChem. (2025).[1][2][11] "5-Ethyl-2-pyridineethanol | C9H13NO."[1][2][12] [Link][1]

  • Synthesis of Pioglitazone Intermediates (Contextual Application). ResearchGate. (2009).[1][2] "Synthesis of 5-ethyl pyridin-2-ethanol analogs." [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Methylolation of 5-Ethyl-2-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of hydroxylated derivatives of 5-ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the functionalization of pyridine scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to navigate the complexities of the methylolation reaction.

Introduction: The Chemistry and Importance of Methylolation

5-Ethyl-2-methylpyridine (MEP) is a crucial intermediate in the synthesis of pharmaceuticals like Etoricoxib and Pioglitazone, as well as agrochemicals and Niacin (Vitamin B3).[1][2][3] Its functionalization is key to creating novel analogues with modified properties. Methylolation, the addition of a hydroxymethyl (-CH2OH) group, is a powerful C-C bond-forming reaction that enhances the molecule's polarity and provides a reactive handle for further derivatization.

This reaction typically involves the treatment of an active methyl group with formaldehyde. In the case of MEP, the 2-methyl group is the primary site of reactivity due to the acidifying effect of the adjacent nitrogen atom in the pyridine ring, which facilitates the formation of a nucleophilic intermediate. However, optimizing this reaction is non-trivial, often plagued by issues of low conversion, side-product formation, and reagent instability. This guide aims to provide a logical framework for overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the methylolation of 5-ethyl-2-methylpyridine?

The reaction proceeds via a mechanism analogous to a base-catalyzed aldol addition. The 2-methyl group is significantly more acidic than the ethyl group's methylene protons due to the electron-withdrawing nature of the pyridine ring. A base abstracts a proton from the 2-methyl group, creating a nucleophilic carbanion or enamine-like intermediate. This nucleophile then attacks the electrophilic carbon of formaldehyde, leading to the formation of an alkoxide, which is subsequently protonated to yield the desired product, 2-(2-hydroxyethyl)-5-ethylpyridine.

Q2: Which reagents are suitable for this reaction?

  • Formaldehyde Source: Typically, an aqueous solution of formaldehyde (37 wt. % in water, formalin) or its solid polymer, paraformaldehyde, is used. Paraformaldehyde is often preferred as it introduces less water into the reaction, but it must be effectively depolymerized in situ to generate monomeric formaldehyde.[4]

  • Catalyst/Base: The reaction can be catalyzed by either a base or an acid, though base catalysis is more common for activating the methyl group.[5] Common choices include alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3), or organic bases like triethylamine (TEA). The choice of base is critical and can significantly impact selectivity and yield.

Q3: Why doesn't the 5-ethyl group react?

The protons on the methylene group of the ethyl substituent are less acidic than those on the 2-methyl group. The proximity of the 2-methyl group to the ring nitrogen allows for effective stabilization of the conjugate base through resonance and inductive effects, making it the preferred site for deprotonation and subsequent reaction.

Q4: What are the most common side reactions to be aware of?

  • Cannizzaro Reaction: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to yield methanol and formate, consuming the reagent.

  • Formaldehyde Polymerization: Formaldehyde can polymerize to form paraformaldehyde or other oligomers, especially upon evaporation of aqueous solutions.[6][7]

  • Over-reaction: The product, 2-(2-hydroxyethyl)-5-ethylpyridine, can potentially react with another molecule of formaldehyde at the nitrogen or undergo further reactions at the hydroxyl group under certain conditions.

  • Tishchenko Reaction: Dimerization of formaldehyde to form methyl formate can occur, particularly with certain catalysts.

Troubleshooting Guide

This section addresses common issues encountered during the methylolation of 5-ethyl-2-methylpyridine, providing probable causes and actionable solutions.

Problem 1: Low or No Conversion of 5-Ethyl-2-Methylpyridine
Probable Cause Scientific Explanation Recommended Solution
A. Insufficient Base Strength or Concentration The deprotonation of the 2-methyl group is the rate-limiting step. If the base is too weak or used in substoichiometric amounts, the concentration of the nucleophilic intermediate will be too low for the reaction to proceed efficiently.Switch to a stronger base (e.g., from K2CO3 to NaOH or KOH). Use at least a stoichiometric amount of base relative to the MEP. Consider using a phase-transfer catalyst if dealing with a biphasic system.
B. Ineffective Depolymerization of Paraformaldehyde Paraformaldehyde must be heated to depolymerize back to monomeric formaldehyde, the active electrophile. If the temperature is too low, the concentration of available formaldehyde will be negligible.Ensure the reaction temperature is sufficient to cause depolymerization (typically >90 °C in solution). Pre-heating the paraformaldehyde in the solvent before adding other reagents can be beneficial.
C. Low Reaction Temperature Like most chemical reactions, the rate of methylolation is temperature-dependent. Insufficient thermal energy will result in slow reaction kinetics, leading to low conversion within a practical timeframe.Systematically increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 120 °C), monitoring for product formation and decomposition via TLC or GC.
Problem 2: Poor Selectivity and Formation of Multiple By-products
Probable Cause Scientific Explanation Recommended Solution
A. Competing Cannizzaro Reaction High concentrations of a strong base and formaldehyde at elevated temperatures can favor the Cannizzaro reaction, consuming formaldehyde and complicating purification.Use the base in moderation (1.0-1.2 equivalents). Add the formaldehyde solution slowly to the reaction mixture to keep its instantaneous concentration low. Operate at the lowest temperature that provides a reasonable reaction rate.
B. Product Instability or Secondary Reactions The product alcohol may be unstable under harsh basic conditions or high temperatures, potentially leading to dehydration or other degradation pathways. The pyridine nitrogen could also be susceptible to methylation under certain conditions.[8]Reduce the reaction temperature and time. Once the starting material is consumed (as monitored by TLC/GC), work up the reaction immediately. Consider using a milder base like an organic amine.
C. Tar Formation Pyridine derivatives can be prone to polymerization or degradation under strongly basic or acidic conditions at high temperatures, resulting in the formation of intractable tar.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions. Screen different solvents to improve the solubility of intermediates and prevent precipitation.

Visualized Reaction and Troubleshooting Workflow

Proposed Reaction Pathway

The diagram below illustrates the base-catalyzed methylolation of 5-ethyl-2-methylpyridine.

reaction_pathway MEP 5-Ethyl-2-methylpyridine Intermediate Nucleophilic Intermediate (Carbanion/Enamine) MEP->Intermediate + Base Base Base (e.g., OH⁻) Alkoxide Alkoxide Adduct Intermediate->Alkoxide + HCHO Formaldehyde Formaldehyde (HCHO) Product 2-(2-Hydroxyethyl)-5-ethylpyridine Alkoxide->Product + H₂O Protonation Protonation (H₂O) troubleshooting_workflow Start Reaction Outcome? LowYield Low / No Conversion Start->LowYield No LowSelectivity Low Selectivity / By-products Start->LowSelectivity Partial Success High Yield & Selectivity Start->Success Yes CheckBase Increase Base Strength/ Concentration? LowYield->CheckBase Analyze ReduceTemp Decrease Temperature? LowSelectivity->ReduceTemp Analyze CheckTemp Increase Temperature? CheckHCHO Check Paraformaldehyde Depolymerization? CheckTemp->CheckHCHO If no improvement CheckBase->CheckTemp If no improvement Optimize Optimize Further CheckHCHO->Optimize Re-evaluate ReduceBase Decrease Base Conc. / Use Milder Base? ReduceTemp->ReduceBase If no improvement SlowAddition Slow HCHO Addition? ReduceBase->SlowAddition If no improvement SlowAddition->Optimize Re-evaluate

Caption: A logical workflow for troubleshooting common reaction issues.

Experimental Protocols

Disclaimer: The following protocol is a suggested starting point based on established chemical principles. Researchers must conduct their own risk assessment and optimize conditions for their specific setup.

Protocol 1: Baseline Methylolation Procedure

Objective: To establish a baseline for the conversion of 5-ethyl-2-methylpyridine using aqueous formaldehyde.

Materials:

  • 5-ethyl-2-methylpyridine (MEP)

  • Sodium Hydroxide (NaOH), pellets

  • Formaldehyde solution (37 wt. % in H2O)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the round-bottom flask, add 5-ethyl-2-methylpyridine (1.0 eq.).

  • Add toluene as a solvent (approx. 5-10 mL per gram of MEP).

  • Add sodium hydroxide (1.1 eq.) and stir the mixture.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add the formaldehyde solution (1.5 eq.) dropwise over 30 minutes using a dropping funnel. An exothermic reaction may be observed. [9]7. After the addition is complete, maintain the reaction temperature at 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the consumption of starting material and the formation of the product.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing solvent system (e.g., 7:3 Hexane:Ethyl Acetate - this must be optimized)

  • Visualization method: UV lamp (254 nm) and/or an iodine chamber.

Procedure:

  • Prepare a developing chamber with the chosen solvent system.

  • Using a capillary tube, spot a small amount of the starting material (MEP) on the TLC plate as a reference.

  • Carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it next to the reference.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The MEP spot should diminish over time, and a new, more polar spot (lower Rf value) corresponding to the hydroxylated product should appear.

References

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • Google Patents. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • ideXlab. Methylolation - Explore the Science & Experts. [Link]

  • RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. [Link]

  • ResearchGate. One-step Synthesis of 5-Ethyl-2-methylpyridine from NH4HCO3 and C2H5OH Under Hydrothermal Condition | Request PDF. [Link]

  • PubChem. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728. [Link]

  • PubMed. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. [Link]

  • PubMed. Reductive Hydroxymethylation of 4-Heteroarylpyridines. [Link]

  • Google Patents.
  • RSC Publishing. Single point activation of pyridines enables reductive hydroxymethylation. [Link]

  • PubMed Central. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. [Link]

  • Nature Communications. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. [Link]

  • NIH. Reductive Hydroxymethylation of 4‐Heteroarylpyridines - PMC. [Link]

  • bioRxiv. Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli. [Link]

  • ResearchGate. Methylolation (hydroxymethylation) and subsequent condensation reactions to form melamine–formaldehyde adhesive systems. [Link]

  • YouTube. Polymerization of formaldehyde( Aldehyde and Ketone). [Link]

  • Asian Journal of Chemistry. Formation of Methylolureas Under Alkaline Condition: A Theoretical Study. [Link]

  • YouTube. Polymerisation Reactions Of Formaldehyde. [Link]

Sources

Technical Support Center: Optimizing Reactions with (5-Ethyl-2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing chemical reactions involving (5-Ethyl-2-pyridyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. As a key intermediate in the synthesis of pharmaceuticals like Pioglitazone, understanding the nuances of its reactivity is crucial for achieving high yields and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of solvent and base selection for various transformations.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during reactions with (5-Ethyl-2-pyridyl)ethanol in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low Yield in O-Alkylation or Esterification Reactions

Question: I am experiencing low yields in my O-alkylation (e.g., Williamson ether synthesis) or esterification reaction with (5-Ethyl-2-pyridyl)ethanol. What are the likely causes and how can I improve the conversion?

Answer: Low yields in these reactions often stem from incomplete deprotonation of the hydroxyl group, inappropriate solvent choice, or side reactions. Let's break down the critical factors:

  • Incomplete Deprotonation: The hydroxyl group of (5-Ethyl-2-pyridyl)ethanol needs to be converted into a more nucleophilic alkoxide to efficiently attack an alkyl halide or acyl chloride. The choice of base is paramount.

    • Expertise & Experience: While seemingly straightforward, the basicity of the pyridine nitrogen can compete for the acid if a weak base is used. A sufficiently strong base is required to selectively deprotonate the alcohol. The pKa of the hydroxyl proton is predicted to be around 14.5.[2] Therefore, a base whose conjugate acid has a pKa significantly higher than 14.5 will ensure complete deprotonation.[3][4]

    • Troubleshooting Steps:

      • Evaluate Your Base: If you are using a weak base like triethylamine (TEA) or potassium carbonate (K₂CO₃), you may not be achieving full deprotonation.[5] Consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH).

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. If a significant amount of (5-Ethyl-2-pyridyl)ethanol remains, incomplete deprotonation is a likely culprit.

      • Consider Temperature: Forcing the reaction with high temperatures when using a weaker base can lead to decomposition, especially with sensitive substrates.[5] It is often more effective to use a stronger base at a lower temperature.

  • Solvent Selection: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Expertise & Experience: For Sₙ2 reactions like O-alkylation, a polar aprotic solvent is generally preferred. These solvents can solvate the cation of the base (e.g., Na⁺) while not strongly solvating the alkoxide nucleophile, thus enhancing its reactivity.

    • Recommended Solvents:

      • Tetrahydrofuran (THF): A common and effective choice for reactions with strong bases like NaH.[6]

      • Dimethylformamide (DMF): Its high polarity can accelerate Sₙ2 reactions. However, be cautious with temperature, as DMF can decompose in the presence of strong bases.

      • Dichloromethane (DCM): A suitable solvent for reactions that do not require strong bases, such as esterifications using an acyl chloride with a tertiary amine base like triethylamine.[7]

  • Side Reactions: The pyridine ring itself can participate in side reactions.

    • N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the alkoxide for the alkylating agent. This is more pronounced with highly reactive alkylating agents and less sterically hindered pyridines.

    • Elimination: If your alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), using a bulky, non-nucleophilic base can favor the undesired alkene product.

Issue 2: Formation of an Inseparable Impurity

Question: I am observing a persistent impurity in my reaction mixture that is difficult to remove by standard purification techniques. What could it be and how can I prevent its formation?

Answer: A common and often overlooked impurity arises from the reaction of the pyridine derivative with certain chlorinated solvents.

  • Reaction with Dichloromethane (DCM): Pyridine and its derivatives can react with dichloromethane, especially over extended periods, to form methylenebispyridinium dichloride compounds.[8] This reaction involves two consecutive Sₙ2 reactions where the pyridine nitrogen acts as the nucleophile.[8]

    • Trustworthiness: This is a known incompatibility and can lead to complex mixtures and purification challenges. While often slow at room temperature, the rate can increase with heating or in the presence of catalysts.

    • Prevention:

      • Avoid Prolonged Storage in DCM: Do not store solutions of (5-Ethyl-2-pyridyl)ethanol in DCM for extended periods.

      • Choose an Alternative Solvent: If the reaction conditions permit, consider using a non-halogenated solvent like THF, ethyl acetate, or acetonitrile.

      • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the pyridine derivative is in contact with DCM.

Issue 3: Product Decomposition During Workup

Question: My reaction appears to go to completion, but I am losing a significant amount of product during the aqueous workup. Why is this happening?

Answer: The pyridine moiety in your product can be protonated during an acidic workup, leading to increased water solubility and potential loss into the aqueous layer.

  • Expertise & Experience: The basic nitrogen atom of the pyridine ring (pKa of the conjugate acid is around 5.25) will be readily protonated by even weakly acidic solutions.[9] This forms a pyridinium salt, which is significantly more polar and water-soluble than the neutral compound.

  • Troubleshooting the Workup:

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base such as sodium bicarbonate or sodium carbonate solution. This will ensure your product is in its neutral, less water-soluble form.

    • Use a More Nonpolar Extraction Solvent: If your product has some residual polarity, using a less polar extraction solvent like ethyl acetate or DCM may be more effective than diethyl ether.

    • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove dissolved water and some highly polar impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for deprotonating the alcohol of (5-Ethyl-2-pyridyl)ethanol for an O-alkylation reaction?

A1: For a robust and generally applicable procedure, Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) is an excellent choice. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. The reaction is typically clean and high-yielding.

Q2: Can I use pyridine as both the base and the solvent for my reaction?

A2: Yes, pyridine can be used as both a solvent and a base, particularly in reactions like esterifications with acyl chlorides or sulfonyl chlorides.[9] It acts as a mild base to neutralize the HCl or other acidic byproducts generated.[10] However, for reactions requiring a strong base to deprotonate an alcohol, pyridine is not sufficiently basic.[10]

Q3: My starting material, (5-Ethyl-2-pyridyl)ethanol, is a solid. Does its physical form affect the reaction?

A3: (5-Ethyl-2-pyridyl)ethanol can exist as a colorless to yellow solid or a viscous liquid, with a melting point in the range of 39-44 °C.[2] This physical state at room temperature does not typically affect the reaction's outcome, provided it is fully dissolved in the chosen solvent before adding other reagents. Ensure complete dissolution, with gentle warming if necessary, to achieve a homogeneous reaction mixture.

Q4: Are there any known incompatible reagents with (5-Ethyl-2-pyridyl)ethanol?

A4: Aside from the potential reaction with chlorinated solvents like DCM over time, strong oxidizing agents can be problematic. While the primary alcohol can be oxidized to an aldehyde or carboxylic acid, the pyridine ring itself can be sensitive to certain strong oxidants. Additionally, strong acids will protonate the pyridine nitrogen.

Q5: How can I activate the hydroxyl group to make it a better leaving group for a substitution reaction?

A5: To convert the hydroxyl group into a good leaving group, you can transform it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is typically achieved by reacting (5-Ethyl-2-pyridyl)ethanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine or pyridine in a solvent like dichloromethane.[7] The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. Pyridine can act as a nucleophilic catalyst in these reactions.[11]

Section 3: Data and Protocols

Table 1: Comparison of Common Bases for Deprotonation
BaseFormulapKa of Conjugate AcidTypical SolventComments
Sodium HydrideNaH~35THF, DMFStrong, non-nucleophilic, irreversible deprotonation.
Potassium tert-Butoxidet-BuOK~19THF, t-BuOHStrong, bulky base. Can favor elimination with sterically hindered substrates.
Sodium HydroxideNaOH~15.7DMF, DMSOStrong base, but the presence of water can be problematic for some reactions.
TriethylamineEt₃N~10.7DCM, THFWeak base, generally insufficient for full deprotonation of alcohols.[5]
Potassium CarbonateK₂CO₃~10.3DMF, AcetonitrileWeak base, often requires elevated temperatures and may result in incomplete conversion.[5]
Diagram 1: Decision Workflow for Base and Solvent Selection

G start Start: O-Alkylation or Esterification? reaction_type Reaction Type start->reaction_type alkylation O-Alkylation reaction_type->alkylation Alkylation esterification Esterification reaction_type->esterification Esterification base_choice_strong Use Strong Base (e.g., NaH, t-BuOK) alkylation->base_choice_strong base_choice_weak Use Amine Base (e.g., Pyridine, TEA) esterification->base_choice_weak solvent_polar_aprotic Use Polar Aprotic Solvent (e.g., THF, DMF) base_choice_strong->solvent_polar_aprotic solvent_non_polar Use Aprotic Solvent (e.g., DCM, Toluene) base_choice_weak->solvent_non_polar protocol Proceed to Protocol solvent_polar_aprotic->protocol solvent_non_polar->protocol

Caption: Workflow for selecting the appropriate base and solvent.

Experimental Protocol: General Procedure for O-Alkylation of (5-Ethyl-2-pyridyl)ethanol

Materials:

  • (5-Ethyl-2-pyridyl)ethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-Ethyl-2-pyridyl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-pyridineethanol. PubChem. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. Retrieved from [Link]

  • Sarex. (n.d.). 5-Ethyl pyridine-2-ethanol. Retrieved from [Link]

  • LookChem. (n.d.). 5-Ethyl-2-Pyridineethanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(5-Ethyl-2-pyridinyl)ethanol. Retrieved from [Link]

  • Reddit. (2015, November 20). What is the weakest base I can use to deprotonate an alcohol in DMF solvent? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Dr. Tania CS. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Removal of unreacted starting materials from (5-Ethyl-2-pyridyl)ethanol product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of (5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3), a critical intermediate in the synthesis of Pioglitazone. This guide focuses specifically on the removal of the unreacted starting material, 5-Ethyl-2-methylpyridine (MEP), and other common impurities.[1]

Topic: Removal of unreacted starting materials and purification protocols. Applicable Compound: 2-(5-Ethyl-2-pyridyl)ethanol (Synonyms: 5-Ethyl-2-pyridineethanol).[1][2][3] Primary Impurity: 5-Ethyl-2-methylpyridine (Starting Material).[1]

Executive Summary: The Separation Challenge

The synthesis of (5-ethyl-2-pyridyl)ethanol typically involves the condensation of 5-ethyl-2-methylpyridine with formaldehyde.[1] The core purification challenge lies in the physical properties of the reaction matrix:

  • Starting Material (SM): 5-Ethyl-2-methylpyridine (BP: ~178°C at atm).[1][4] Volatile, basic liquid.[1][5][6]

  • Product: (5-Ethyl-2-pyridyl)ethanol (BP: >300°C extrapolated). Viscous liquid or low-melting solid.[1] Thermally sensitive.[1][5][6]

  • Critical Risk: The product is prone to dehydration , forming the vinyl impurity (5-ethyl-2-vinylpyridine) if subjected to excessive thermal stress or acidic conditions.[1]

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Distillation & Thermal Separation [1][5][6]

Q1: I am performing vacuum distillation, but the starting material (MEP) co-distills with the product. How do I improve separation? Diagnosis: This indicates an insufficient theoretical plate count or inadequate vacuum control.[1][5][6] The boiling point differential (


BP) is significant but requires precise pressure management to exploit.[1][5]
Corrective Action: 
  • Vacuum Level: You must operate below 5 mmHg (approx 6.5 mbar) .[1][5] At atmospheric pressure, the temperature required to distill the product will trigger dehydration/polymerization.[1][5][6]

  • Reflux Ratio: Increase the reflux ratio to 5:1 during the transition phase. The SM (MEP) is the "light" key component.[1][5]

  • Temperature Cut-offs:

    • Fore-run (SM): Collects at ~60–70°C (at 10 mmHg).[1][5]

    • Product Fraction: Collects at ~140–150°C (at 2–3 mmHg).[1][5]

  • Protocol Adjustment: If co-distillation persists, insert a Vigreux column (min 20 cm) to prevent entrainment.

Q2: My product fraction is turning yellow/brown and shows an alkene peak in NMR (approx 5.5–6.0 ppm). What is happening? Diagnosis: You are observing thermal dehydration . The hydroxyethyl group is eliminating water to form 5-ethyl-2-vinylpyridine .[1] This is catalyzed by heat and trace acids.[1][5][6] Corrective Action:

  • Lower the Bath Temperature: Ensure the oil bath does not exceed 180°C. If the product won't distill, improve your vacuum (check pump oil, seals) rather than increasing heat.

  • Base Washing: Before distillation, ensure the crude mixture is neutralized or slightly basic.[1][5][6] Trace acids from the formaldehyde source (e.g., formic acid in paraformaldehyde) catalyze elimination.[1][5] Wash the organic layer with saturated

    
    .[1][5][7]
    
  • Radical Inhibitor: Add 100–500 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone to the distillation pot to inhibit polymerization of any vinyl impurities formed.[1]

Category B: Chromatography & Extraction [1][5]

Q3: Distillation is not achieving >98% purity. Can I use silica gel chromatography? Diagnosis: Yes, but pyridine derivatives often "tail" or streak on silica due to interaction with acidic silanol groups.[1][5][6] Corrective Action:

  • Mobile Phase Modifier: You must use an amine modifier.[1][5][6]

    • Recommended System: Dichloromethane : Methanol (95:[1][5]5) + 1% Triethylamine (TEA) or

      
      .[1][5]
      
  • Elution Order:

    • First Fraction: 5-Ethyl-2-methylpyridine (Non-polar, elutes rapidly).[1]

    • Second Fraction: (5-Ethyl-2-pyridyl)ethanol (Polar, elutes later).[1]

  • Visualization: Both compounds are UV active.[1][5][6] Use TLC (Silica, UV 254 nm) to monitor.[1][5] The alcohol will have a significantly lower

    
     (approx 0.2–0.[1][5]3) compared to the SM (approx 0.6–0.[1][5]7) in 5% MeOH/DCM.[1][5]
    

Q4: Can I remove the starting material chemically without distillation? Diagnosis: Chemical scavenging is possible but less efficient for bulk removal.[1] Corrective Action:

  • Azeotropic Removal: If the SM content is low (<10%), add water and perform a steam distillation/azeotropic strip.[1][5][6] 5-ethyl-2-methylpyridine forms a heterogeneous azeotrope with water and can be stripped off at lower temperatures (approx 95–98°C), leaving the high-boiling alcohol behind.[1]

Part 2: Validated Purification Workflows
Workflow 1: High-Vacuum Fractional Distillation (Recommended for Scale >50g) [1][5]

This protocol relies on the boiling point differential.[1] The starting material (MEP) is significantly more volatile than the product.[1][5]

Quantitative Parameters Table

ParameterSpecificationReason
Vacuum Pressure < 5 mmHg (< 6.5 mbar)Prevent thermal degradation of product.[1]
Fore-run Temp 40–70°C (vapor)Removal of MEP (SM) and water.[1][5]
Product Temp 130–150°C (vapor)Collection of pure alcohol.[1][5]
Bath Temp Limit 180°CPrevent dehydration to vinyl-pyridine.[1]
Condenser Temp 40–50°CProduct is viscous/solid; prevents clogging.[1][5][6]

Step-by-Step Protocol:

  • Neutralization: Dissolve crude reaction mixture in Ethyl Acetate or DCM. Wash with 10%

    
     to remove acidic catalysts.[1][5] Dry over 
    
    
    
    and concentrate.
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column (or packed column), a short-path distillation head, and a cow receiver.

  • Degassing: Apply vacuum gradually to remove residual solvents.[1][5][6]

  • Fore-run Collection: Heat oil bath to ~100°C. Collect the fraction distilling at 40–70°C (vapor). This is the unreacted 5-ethyl-2-methylpyridine .[1]

  • Transition: Increase bath temp to ~160°C. The vapor temp will rise rapidly. Discard the intermediate fraction.

  • Product Collection: Collect the main fraction distilling at 130–150°C (at 2 mmHg).

    • Note: Ensure the condenser water is warm (~40°C) if the product tends to solidify.[5]

Workflow 2: Chemical Scavenging (Polishing Step) [1][5]

Use this if distillation leaves 1-5% starting material.[1]

  • Dissolution: Dissolve the semi-pure product in Toluene.

  • Acid Wash (Selective):

    • Concept: Both SM and Product are basic.[1][5][6] However, the alcohol is more hydrophilic.[1][5][6]

    • Step: Wash with Buffer pH 4-5 (Citrate/Phosphate).[1] At this pH, the pyridine nitrogen is protonated.[1][5][6] The distribution coefficient (

      
      ) may favor the retention of the more lipophilic SM in the organic layer while the polar, protonated alcohol moves to the aqueous phase?
      
    • Correction: Actually, standard acid wash extracts both.[1][5][6] A better approach for polishing is Steam Stripping .[1][5][6]

  • Steam Stripping Protocol:

    • Add water (equal volume) to the crude.[1][5]

    • Heat to 100°C (atmospheric).[1][5]

    • The 5-ethyl-2-methylpyridine steam-distills (codistills with water).[1]

    • The (5-ethyl-2-pyridyl)ethanol remains in the pot due to its high boiling point and H-bonding with water.[1]

    • Extract the pot residue with DCM to recover the product.[1]

Part 3: Visual Logic & Decision Pathways

The following diagram illustrates the decision logic for selecting the correct purification method based on impurity levels.

PurificationLogic Start Start CheckScale Check Scale & Purity req. Start->CheckScale Decision1 Is SM > 5%? CheckScale->Decision1 Distillation High Vacuum Distillation (<5 mmHg) Decision2 Is Product Decomposing? Distillation->Decision2 Chromatography Silica Gel Column (DCM:MeOH + TEA) Final Pure (5-Ethyl-2-pyridyl)ethanol Chromatography->Final Decision1->Distillation Yes (Bulk Removal) Decision1->Chromatography No (High Purity req) Azeotrope Steam Distillation / Stripping (Removes volatile SM) Decision2->Azeotrope Yes (Thermal Sensitivity) Decision2->Final No (Successful) Azeotrope->Final Recryst Recrystallization / Solvent Wash (if solid)

Caption: Decision matrix for removing 5-ethyl-2-methylpyridine based on scale and thermal stability.

References
  • BenchChem. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol. Retrieved from [1][5]

  • Organic Syntheses. 5-Ethyl-2-methylpyridine (Aldehyde-collidine). Coll. Vol. 3, p.358 (1955).[1][5] Retrieved from [1][5]

  • Google Patents. Method of producing pyridine ethanol derivative (JP2010270008A). Retrieved from

  • Chem-Impex Int'l. 5-Ethyl-2-pyridineethanol Product Data. Retrieved from

  • Google Patents. Process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone (WO2009133576A1). Retrieved from

Sources

Technical Support Center: High-Purity (5-Ethyl-2-pyridyl)ethanol Refinement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining distillation process for high-purity (5-Ethyl-2-pyridyl)ethanol CAS No: 5223-06-3 Synonyms: 5-Ethyl-2-(2-hydroxyethyl)pyridine; 2-(5-Ethyl-2-pyridyl)ethanol Target Audience: Process Chemists, Scale-up Engineers, Drug Development Researchers[1]

Part 1: Process Overview & Critical Parameters

The Molecule & The Challenge

(5-Ethyl-2-pyridyl)ethanol is a critical intermediate, notably in the synthesis of thiazolidinedione antidiabetics like Pioglitazone.[1] Structurally, it consists of a pyridine ring substituted with an ethyl group and an ethanol side chain.

The core refinement challenge is thermal instability. At elevated temperatures (>150°C), the ethanol side chain undergoes dehydration to form 5-ethyl-2-vinylpyridine .[1] This impurity is not only a yield loss but a "poison" for downstream catalytic hydrogenation steps due to its ability to polymerize and foul catalyst surfaces.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
ParameterValueNotes
Boiling Point (Atm) ~259°CDo not distill at atmospheric pressure. Dehydration is rapid.[1]
Boiling Point (Vacuum) 120–127°C @ 5 mmHgTarget range for safe distillation.
Melting Point 39–44°CSolidifies at room temperature; requires heated condensers/lines.
Key Impurities 5-Ethyl-2-methylpyridine (EMP)Unreacted starting material (Lower BP).[1]
5-Ethyl-2-vinylpyridineDehydration product (Close BP, polymerizable).[1]
WaterForms azeotrope; must be <0.5% before distillation.

Part 2: Troubleshooting Guide (Q&A)

Q1: My distillate is turning yellow/brown shortly after collection. Is this oxidation?

Diagnosis: While pyridines oxidizes slowly, rapid discoloration usually indicates trace polymerization of the vinyl impurity or N-oxide formation .

  • Root Cause: If your pot temperature exceeded 145°C during distillation, you likely generated 5-ethyl-2-vinylpyridine.[1] Even trace amounts (0.1%) can initiate color-forming oligomerization.[1]

  • Solution:

    • Check Vacuum Depth: Ensure your system holds <5 mmHg stable. This keeps the boiling point safely near 125°C.

    • Add Inhibitor: For re-distillation of degraded batches, add 50–100 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone to the pot to arrest free-radical polymerization of the vinyl impurity.[1]

    • Inert Atmosphere: Store under Argon. Pyridine derivatives are hygroscopic and sensitive to light/air.

Q2: I am seeing a "front" that won't separate, and my main fraction purity is stuck at 97%.

Diagnosis: You are likely dealing with the 5-Ethyl-2-methylpyridine (EMP) starting material or a water azeotrope.[1]

  • Mechanism: EMP boils significantly lower (BP ~178°C atm vs 259°C atm for product), but under deep vacuum, the relative volatility (

    
    ) compresses.
    
  • Solution:

    • Reflux Ratio: Increase reflux ratio to 5:1 or 10:1 during the foreshot collection.

    • Column Packing: Use structured packing (e.g., Sulzer) or Vigreux to increase theoretical plates.

    • Pre-Drying: If water is present, it drags the EMP and product over in a "smear." Dry the crude feed with KOH pellets or azeotropic distillation (using toluene) before the final vacuum rectification.

Q3: The product solidifies in the condenser, causing pressure spikes.

Diagnosis: The melting point is ~42°C. Standard tap water condensers are too cold.

  • Solution: Use a recirculating chiller set to 50–55°C for the condenser. This keeps the product molten as it flows to the receiver but cool enough to condense vapors. Ensure the receiver flask is also warmed or heat-traced.[1]

Part 3: Experimental Protocol (Vacuum Distillation)

Objective: Purify crude (5-Ethyl-2-pyridyl)ethanol to >99.0% purity with <0.1% vinyl impurity.

Equipment Setup
  • Flask: 3-neck round bottom with magnetic stirring (or mechanical for >1L).[1]

  • Column: Vacuum-jacketed Vigreux (min 20cm) or packed column (stainless steel mesh).

  • Condenser: Liebig or coil, circulated with 50°C fluid.

  • Vacuum: High-vacuum pump + Cold Trap (Dry ice/acetone) + Manometer.[1]

Step-by-Step Methodology
  • Feed Preparation:

    • Charge crude material into the flask.

    • Critical: Check water content (Karl Fischer). If >0.5%, add toluene (10% v/v) and strip water azeotropically at mild vacuum before high-vacuum distillation.[1]

    • Optional: Add 50 ppm TBC inhibitor if the crude is known to contain vinyl impurities.

  • Degassing & Heating:

    • Apply full vacuum slowly to degas solvents.

    • Target pressure: < 5 mmHg (ideally 1–2 mmHg).

    • Begin heating oil bath. Limit bath temperature to 160°C maximum.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Collect material distilling up to 110°C (at 5 mmHg). This contains unreacted EMP and residual volatiles.

    • Transition: Vapor temperature will rise sharply.

    • Fraction 2 (Main Cut): Collect steady fraction at 120–127°C (at 5 mmHg) .

    • Monitoring: Watch for "fogs" in the head (polymerization sign). If seen, lower bath temp immediately.

  • Shutdown:

    • Stop collection when vapor temp drops or pot temp requires >160°C to maintain boil-up. Do not distill to dryness (tar explosion risk).

    • Break vacuum with Nitrogen or Argon , never air (hot pyridines + air = oxidation/darkening).

Part 4: Visualization & Logic[1]

Workflow: Impurity Management Logic

DistillationLogic Start Crude Feed Analysis CheckWater Water Content > 0.5%? Start->CheckWater Drying Azeotropic Drying (Toluene/Benzene) CheckWater->Drying Yes CheckVinyl Vinyl Impurity Present? CheckWater->CheckVinyl No Drying->CheckVinyl AddInhibitor Add TBC/HQ Inhibitor (50-100 ppm) CheckVinyl->AddInhibitor Yes (Risk of Polymer) Distillation High Vacuum Distillation (<5 mmHg, Bath <160°C) CheckVinyl->Distillation No AddInhibitor->Distillation CondenserCheck Condenser Temp Check Distillation->CondenserCheck Solidification Product Clogs Path (MP ~42°C) CondenserCheck->Solidification Coolant < 40°C FinalCut Collect Main Fraction (120-127°C @ 5mmHg) CondenserCheck->FinalCut Coolant > 50°C WarmCondenser Set Coolant to 50-55°C Solidification->WarmCondenser WarmCondenser->FinalCut

Caption: Decision tree for managing critical impurities (water, vinyls) and physical handling (melting point) during distillation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator for purification? A: generally, no . While a rotovap can remove solvents, it lacks the fractionation capability (theoretical plates) to separate the starting material (EMP) or the vinyl impurity effectively. A fractional distillation column is required for >98% purity.

Q: How should I store the purified material? A: Store in amber glass under an inert atmosphere (Argon/Nitrogen) at room temperature . Refrigeration is acceptable but ensures the material remains a hard solid; allow it to warm to room temp before opening to prevent water condensation (hygroscopy).

Q: What is the "safe" upper limit for the heating bath? A: 160°C is the red line. Above this, the rate of dehydration to 5-ethyl-2-vinylpyridine accelerates exponentially.[1] If your vacuum is insufficient to boil the product below this bath temp, stop and improve the vacuum system rather than increasing heat.

References

  • LookChem . (n.d.). 5-Ethyl-2-Pyridineethanol Properties and Safety. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses . (1952). Synthesis of 5-Ethyl-2-methylpyridine (Precursor methodology). Organic Syntheses, Coll. Vol. 3, p.370. Retrieved February 6, 2026, from [Link]

  • Sarex Chemicals . (n.d.). Technical Data Sheet: 5-Ethyl pyridine-2-ethanol. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary for CID 78894: 5-Ethyl-2-pyridineethanol. PubChem.[2] Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Spectroscopic Characterization of (5-Ethyl-2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Challenge

(5-Ethyl-2-pyridyl)ethanol, with its substituted pyridine ring and a flexible ethanol side chain, presents a distinct set of NMR spectral features. A thorough characterization is essential to confirm its molecular structure, identify potential impurities, and ensure batch-to-batch consistency in a pharmaceutical manufacturing setting. NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled detail at the atomic level.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent on a meticulously executed experimental protocol. The following steps outline a robust methodology for the analysis of (5-Ethyl-2-pyridyl)ethanol.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for a wide range of organic compounds. For instances where proton exchange of the hydroxyl group is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed, as it slows down the exchange rate.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining high signal-to-noise ratios in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulseProton-decoupled
Acquisition Time3-4 seconds1-2 seconds
Relaxation Delay2-5 seconds2-5 seconds
Number of Scans16-641024-4096
Spectral Width-2 to 12 ppm-10 to 220 ppm

Rationale for Parameter Selection:

  • A longer relaxation delay in both ¹H and ¹³C NMR ensures complete relaxation of all nuclei, leading to accurate integration and quantitative analysis.

  • A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Visualizing the Molecular Structure and NMR Assignments

To facilitate the understanding of the NMR data, the molecular structure of (5-Ethyl-2-pyridyl)ethanol and the numbering scheme used for peak assignments are presented below.

Caption: Molecular structure of (5-Ethyl-2-pyridyl)ethanol with atom numbering for NMR assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (5-Ethyl-2-pyridyl)ethanol provides a wealth of information regarding the proton environment in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below, based on data from a closely related analog, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.[1]

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-11 (CH₃)Triplet~1.23H~7.6
H-10 (CH₂)Quartet~2.62H~7.6
H-7 (CH₂)Triplet~3.0-3.22H~6.5
H-8 (CH₂OH)Triplet~3.9-4.12H~6.5
OHSinglet (broad)Variable1H-
H-3Doublet~7.1-7.21H~8.0
H-4Doublet of Doublets~7.5-7.61H~8.0, ~2.0
H-6Doublet~8.3-8.41H~2.0

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Group: The ethyl group at the C-5 position of the pyridine ring gives rise to a characteristic triplet for the methyl protons (H-11) and a quartet for the methylene protons (H-10), with a coupling constant of approximately 7.6 Hz. The upfield chemical shifts are typical for aliphatic protons.

  • Ethanol Side Chain: The two methylene groups of the ethanol side chain (H-7 and H-8) appear as triplets due to coupling with each other. The methylene group attached to the pyridine ring (H-7) is expected to be slightly more upfield than the one bearing the hydroxyl group (H-8), which is deshielded by the electronegative oxygen atom. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature due to hydrogen bonding and chemical exchange.

  • Pyridine Ring Protons: The three aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns. H-3, being adjacent to the electron-donating ethanol side chain, is expected at a relatively upfield position for an aromatic proton. H-4 shows a doublet of doublets due to coupling with both H-3 and H-6. H-6, being adjacent to the nitrogen atom, is the most deshielded of the aromatic protons and appears as a doublet with a small coupling constant to H-4.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are presented below, referenced from a closely related analog.[1]

Carbon AssignmentChemical Shift (δ, ppm)
C-11 (CH₃)~15
C-10 (CH₂)~25
C-7 (CH₂)~38-40
C-8 (CH₂OH)~60-62
C-3~120-122
C-5~135-137
C-4~138-140
C-6~148-150
C-2~158-160

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The methyl (C-11) and methylene (C-10) carbons of the ethyl group appear at the most upfield positions, as is typical for sp³ hybridized carbons. The methylene carbons of the ethanol side chain (C-7 and C-8) are found further downfield, with the carbon attached to the hydroxyl group (C-8) being the most deshielded of the aliphatic carbons.

  • Aromatic Carbons: The five carbons of the pyridine ring resonate in the aromatic region of the spectrum. The carbon atom attached to the nitrogen (C-2 and C-6) are the most deshielded. The quaternary carbon C-5 and the protonated carbons C-3 and C-4 appear at their characteristic chemical shifts.

Workflow for Structural Confirmation

The following workflow illustrates the logical steps for confirming the structure of (5-Ethyl-2-pyridyl)ethanol using NMR data.

G A Obtain High-Resolution 1H and 13C NMR Spectra B Assign Aliphatic Signals (Ethyl and Ethanol Groups) A->B C Assign Aromatic Signals (Pyridine Ring) A->C D Correlate 1H and 13C Signals using 2D NMR (HSQC/HMBC) B->D C->D E Confirm Connectivity and Finalize Structure D->E F Compare with Reference Data or Analogous Compounds E->F

Caption: Workflow for the structural elucidation of (5-Ethyl-2-pyridyl)ethanol via NMR spectroscopy.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample requirementDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C-O, C=N)Fast, non-destructiveProvides limited structural information
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationHigh resolution, quantitativeDoes not provide structural information

References

  • Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC, 2009(12), 302-321. [Link]

  • Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. [Link]

  • Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved February 6, 2026, from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of (5-Ethyl-2-pyridyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the pyridine scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial properties. This guide provides an in-depth comparison of the antimicrobial efficacy of a series of derivatives based on the (5-Ethyl-2-pyridyl)ethanol moiety. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed methodologies for the antimicrobial screening of these compounds, offering valuable insights for researchers and professionals in drug development.

Introduction: The Rationale for Derivatizing (5-Ethyl-2-pyridyl)ethanol

The core structure, (5-Ethyl-2-pyridyl)ethanol, serves as a versatile starting point for the synthesis of diverse heterocyclic compounds. The rationale for its use as a lead molecule stems from the established biological significance of the pyridine ring system.[3] By chemically modifying this parent compound, specifically through the synthesis of chalcones, pyrimidines, and thiazolidinones from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, it is possible to explore a wide chemical space and investigate the impact of different functional groups on antimicrobial activity.[3][4] This approach allows for the systematic evaluation of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of synthesized (5-Ethyl-2-pyridyl)ethanol derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated keto function, are known for their antimicrobial properties.[3] A series of chalcone derivatives (4a-o) were synthesized from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and various aromatic acetophenones.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives (µg/mL) [3]

CompoundSubstituentE. coliP. aeruginosaS. aureusS. pyogenesC. albicansA. nigerA. clavatus
4h 4-F100200100100200200250
4j 4-Br200250100100250200200
4k 4-Cl100200100100250250200
Ampicillin -250100250100---
Chloramphenicol -50505050---
Nystatin -----100100100

From the screening results, chalcones with halogen substitutions on the phenyl ring, such as 4-fluoro (4h), 4-bromo (4j), and 4-chloro (4k), exhibited notable activity against both Gram-positive and Gram-negative bacteria.[3]

Pyrimidine Derivatives

The chalcone intermediates were further utilized to synthesize pyrimidine derivatives (5a-o) by reacting them with guanidine nitrate.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives (µg/mL) [3]

CompoundSubstituentE. coliP. aeruginosaS. aureusS. pyogenesC. albicansA. nigerA. clavatus
5b 4-OCH₃100250100100200200200
5i 2,4-diF100250100100250200200
5o 3,4-diF200250200100100100100
Ampicillin -250100250100---
Chloramphenicol -50505050---
Nystatin -----100100100

The pyrimidine derivatives, particularly those with methoxy (5b) and di-fluoro (5i, 5o) substitutions, demonstrated significant antibacterial and antifungal activities. Notably, compound 5o showed excellent activity against the fungal strain C. albicans.[3]

Thiazolidinone Derivatives

Another class of derivatives, 4-thiazolidinones, were synthesized from Schiff bases derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of 4-Thiazolidinone Derivatives (µg/mL) [4]

CompoundSubstituentE. coliP. aeruginosaS. aureusS. pyogenesC. albicansA. nigerA. clavatus
5e 2,4-diCl100100100100200200200
5f 2-Cl, 4-F100200100100250250200
5j 4-Br250250100100200200250
5m 4-NO₂200250200100100100100
Ampicillin -250100250100---
Chloramphenicol -50505050---
Nystatin -----100100100

The 4-thiazolidinone derivatives, especially those with di-chloro (5e), chloro-fluoro (5f), bromo (5j), and nitro (5m) substitutions, displayed very good activity against the tested bacterial and fungal species.[4] Compound 5m, with a nitro group, showed particularly strong antifungal activity.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings.

SAR_Insights cluster_core Core Structure: (5-Ethyl-2-pyridyl)ethanol Moiety cluster_derivatives Derivative Classes cluster_substituents Key Substituents & Activity Core (5-Ethyl-2-pyridyl)ethanol Chalcones Chalcones (α,β-unsaturated ketone) Core->Chalcones Derivatization Pyrimidines Pyrimidines Core->Pyrimidines Derivatization Thiazolidinones 4-Thiazolidinones Core->Thiazolidinones Derivatization Halogens Halogens (F, Cl, Br) - Broad-spectrum activity Chalcones->Halogens Pyrimidines->Halogens Methoxy Methoxy (-OCH₃) - Good antibacterial activity Pyrimidines->Methoxy Thiazolidinones->Halogens Nitro Nitro (-NO₂) - Potent antifungal activity Thiazolidinones->Nitro

Caption: Structure-Activity Relationship of (5-Ethyl-2-pyridyl)ethanol Derivatives.

  • Halogen Substituents: The presence of halogens (F, Cl, Br) on the phenyl ring generally enhances antimicrobial activity across all three classes of derivatives, likely due to their electron-withdrawing nature and ability to increase lipophilicity, which can facilitate cell membrane penetration.[3][4]

  • Methoxy Group: The electron-donating methoxy group in the pyrimidine series (compound 5b) resulted in good antibacterial activity.[3]

  • Nitro Group: The strong electron-withdrawing nitro group in the thiazolidinone derivative 5m led to potent antifungal activity.[4]

Experimental Protocols: Antimicrobial Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, based on the broth microdilution method.

Preparation of Microbial Inoculum
  • Bacterial Strains: Stock cultures of Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria are maintained on Mueller-Hinton Agar (MHA) slants.

  • Fungal Strains: Stock cultures of Candida albicans, Aspergillus niger, and Aspergillus clavatus are maintained on Sabouraud Dextrose Agar (SDA) slants.

  • Inoculum Preparation: A loopful of microorganisms is transferred to 5 mL of Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi. The broths are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of test compounds in broth B Inoculate each well with standardized microbial suspension A->B 100 µL compound solution C Incubate plates (37°C for 24h for bacteria, 28°C for 48h for fungi) B->C 10 µL inoculum D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Broth Microdilution Assay.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are prepared in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve final concentrations ranging from 1000 µg/mL to 7.8 µg/mL.

  • Inoculation: Each well is inoculated with 10 µL of the standardized microbial suspension.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included on each plate. Standard antimicrobial agents (Ampicillin, Chloramphenicol for bacteria; Nystatin for fungi) are also tested under the same conditions for comparison.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Concluding Remarks

The derivatization of (5-Ethyl-2-pyridyl)ethanol has proven to be a fruitful strategy for the development of novel antimicrobial agents. The synthesized chalcones, pyrimidines, and 4-thiazolidinones have demonstrated a broad spectrum of activity against both bacteria and fungi. The structure-activity relationship studies highlight the importance of specific substituents, particularly halogens and nitro groups, in enhancing the antimicrobial potency of these compounds. The detailed experimental protocols provided herein offer a robust framework for the continued screening and evaluation of new chemical entities in the quest for effective treatments against infectious diseases. Further investigations into the precise mechanisms of action and in vivo efficacy of the most promising derivatives are warranted.

References

  • Wanger, A. (2023). Minimum inhibitory concentration. In: UpToDate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. Retrieved January 24, 2024 from [Link].

  • Patel, N. B., & Patel, H. R. (2010). Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents. Request PDF. Available from: [Link]

  • Tay, F. N., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2009). Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ARKIVOC, 2009(12), 302-321. Available from: [Link]

  • Patel, N. B., & Patel, J. C. (2011). New 4-thiazolidinones from 5-ethyl pyridine-2-ethanol: Their antibacterial, antifungal, and antitubercular activity. Medicinal Chemistry Research, 20(8), 1265-1273. Available from: [Link]

  • Tay, F. N., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available from: [Link]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6478. Available from: [Link]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. Available from: [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis and In Vitro Antimicrobial Screening of New Azetidin-2-ones of 5-Ethyl Pyridine-2-ethanol. Request PDF. Available from: [Link]

  • Wikipedia. (2024). Ethanol. Available from: [Link]

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Comparative Reactivity Guide: 2-, 3-, and 4-Pyridine Ethanol Derivatives

[1][2]

Executive Summary

This guide provides a technical comparison of 2-, 3-, and 4-pyridine ethanol isomers (specifically 2-(pyridin-x-yl)ethanol).[1][2] The reactivity of these isomers is fundamentally dictated by the position of the ethanol side chain relative to the ring nitrogen.[1]

The Core Distinction:

  • 2- and 4-Isomers: The alkyl side chain is "activated" by the ring nitrogen via resonance (mesomeric effect).[1][2] The methylene protons (

    
    -protons) are acidic (
    
    
    ), allowing for carbanion-mediated chemistry (aldol-type condensations) and base-catalyzed dehydration (E1cB mechanism).[1][2]
  • 3-Isomer: The side chain is electronically isolated from resonance effects.[1][2] It behaves as a deactivated aromatic alcohol.[1][2] It cannot be synthesized via direct condensation and requires acid-catalyzed pathways for dehydration (E1/E2 mechanism).[1][2]

Electronic & Structural Landscape

The reactivity differences stem from the electronic communication between the pyridine ring and the hydroxyethyl tail.[1][3]

Resonance & Acidity (The "Alpha-Proton" Effect)

The acidity of the methylene protons adjacent to the ring is the primary driver of reactivity differences.[1]

  • 2- and 4-Pyridine Ethanol: The conjugate base (carbanion) formed by deprotonating the

    
    -carbon is stabilized by delocalization onto the electronegative ring nitrogen.[1][2]
    
  • 3-Pyridine Ethanol: The negative charge cannot be delocalized onto the nitrogen.[1] The acidity is similar to that of a standard benzylic position, making base-catalyzed activation difficult.[1][2]

Intramolecular Hydrogen Bonding (The "Ortho" Effect)

The 2-isomer possesses a unique structural feature: an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen lone pair.[1]

  • 2-Isomer: Forms a stable 5-membered pseudo-ring (

    
    ).[1][2] This reduces the basicity of the ring nitrogen and the nucleophilicity of the hydroxyl group compared to the 3- and 4-isomers.[1]
    
  • 3- and 4-Isomers: Geometrically incapable of intramolecular H-bonding.[1][2]

Gcluster_02-Pyridine Ethanol (Stabilized)cluster_13-Pyridine Ethanol (Isolated)cluster_24-Pyridine Ethanol (Stabilized)P22-Isomer(Intramolecular H-Bond)(Resonance Active)P33-Isomer(No Resonance)(Behaves like Benzyl Alcohol)P44-Isomer(Max Resonance)(Sterically Unhindered)

Figure 1: Structural classification. The 2-isomer is unique due to H-bonding; 2- and 4- are electronically similar regarding resonance.[1][2]

Reactivity Profile 1: Synthesis (Formation)

The ability to form these molecules reveals their inherent reactivity.[1][2]

Condensation with Formaldehyde

This is the standard industrial route for 2- and 4-isomers but fails for the 3-isomer.[1][2]

  • Reaction: Methylpyridine + Formaldehyde

    
     Pyridine Ethanol[2]
    
  • Mechanism: The ring nitrogen activates the methyl group, allowing deprotonation by weak bases (or thermal activation) to attack formaldehyde.[1]

  • 2- & 4-Isomers: High yield (~90-95%).[1][2][4]

  • 3-Isomer: No reaction under standard conditions.[1][2] The 3-methyl protons are not acidic enough.[1][2] 3-Pyridine ethanol must be synthesized via reduction of 3-pyridylacetic acid esters or hydroboration of 3-vinylpyridine (if available).[1][2]

Reactivity Profile 2: Dehydration (Vinylpyridine Synthesis)

Dehydration to vinylpyridine is the most commercially significant reaction for these alcohols.[1][2]

Base-Catalyzed Dehydration (2- & 4-Isomers)

Because the

E1cB (Elimination Unimolecular conjugate Base)12
  • Reagent: NaOH or KOH (solid or conc. solution).

  • Conditions: 150–170°C, often under vacuum.[1][2]

  • Mechanism: Base removes the

    
    -proton 
    
    
    Stabilized Carbanion
    
    
    Loss of
    
    
    .[1][2]
  • Efficiency: Very High (>95% conversion).

Acid-Catalyzed Dehydration (3-Isomer)

The 3-isomer requires an E1 or E2 mechanism typical of aromatic alcohols.[1][2] It cannot proceed via E1cB.[1][2]

  • Reagent:

    
    , 
    
    
    , or
    
    
    /Pyridine.[2]
  • Conditions: Acidic reflux or dehydration agents.[1][2][5]

  • Efficiency: Moderate.[1][2] Competing polymerization is a risk.[1][2]

Dehydrationcluster_E1cBPathway A: 2- & 4-Isomers (E1cB)cluster_E1Pathway B: 3-Isomer (E1/E2)startPyridine Ethanol Isomerstep1Base removes acidic α-Hstart->step1If 2- or 4- (Base)stepAAcid protonates OH groupstart->stepAIf 3- (Acid)step2Resonance Stabilized Carbanionstep1->step2- H+step3Loss of OH-step2->step3prod1Vinylpyridinestep3->prod1stepBFormation of OH2+ (Good Leaving Group)stepA->stepBstepCCarbocation / Concerted EliminationstepB->stepCprod23-VinylpyridinestepC->prod2

Figure 2: Mechanistic divergence in dehydration. 2/4-isomers utilize the ring's electron-withdrawing power (E1cB), while the 3-isomer behaves like a standard alcohol.[1][2]

Reactivity Profile 3: Oxidation & Nucleophilic Substitution[1][6]

Oxidation (to Aldehydes/Acids)[2]
  • 4-Isomer: Most reactive.[1][2] The para-nitrogen exerts a strong electron-withdrawing effect, making the benzylic hydrogens more acidic and the alcohol more susceptible to oxidation by radical mechanisms (e.g.,

    
    ).[1]
    
  • 2-Isomer: Slightly less reactive than the 4-isomer due to steric hindrance and the stabilization of the ground state by intramolecular H-bonding.[1]

  • 3-Isomer: Least reactive.[1][2] Behaves as a standard benzyl alcohol.[1][2][3]

Esterification[1][2][7][8][9]
  • 2-Isomer: Shows retarded esterification rates with anhydrides compared to 3- and 4-isomers.[1][2] The intramolecular H-bond (

    
    ) must be broken before the hydroxyl group can attack the acylating agent.[1]
    
  • 3- & 4-Isomers: React at rates typical for primary alcohols.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-(pyridin-2-yl)ethanol (Condensation)

Applicable to 2- and 4-isomers only.[1][2]

  • Setup: Use a high-pressure autoclave (stainless steel).

  • Reagents: Mix 2-methylpyridine (1.0 eq) and Formaldehyde (37% aq. solution, 0.4 eq). Note: Excess methylpyridine prevents poly-addition.[1][2]

  • Reaction: Heat to 150–160°C for 2–4 hours. Pressure will rise (autogenous).[1][2]

  • Workup: Distill off water and unreacted 2-methylpyridine under reduced pressure.

  • Purification: Vacuum distillation of the residue.

    • Yield: ~82-90% based on formaldehyde.[1][2]

    • Validation: Check NMR for triplet at ~3.0 ppm (

      
      -ring) and ~4.0 ppm (
      
      
      -OH).[1][2]
Protocol B: Dehydration to 2-Vinylpyridine

Applicable to 2- and 4-isomers.[1][2]

  • Reagents: 2-pyridine ethanol (1 part), NaOH (solid pellets, 0.2 parts).

  • Process: Heat the mixture in a distillation apparatus under reduced pressure (100 mmHg).

  • Temperature: Maintain pot temperature at 160°C .

  • Collection: The product (2-vinylpyridine) and water co-distill as they form.[1][2][5]

  • Stabilization: Add 4-tert-butylcatechol (TBC) to the receiver to prevent polymerization.

  • Purification: Phase separation followed by fractional distillation.[1][2]

Comparative Data Summary

Property / Reaction2-Pyridine Ethanol3-Pyridine Ethanol4-Pyridine Ethanol
Side Chain Position OrthoMetaPara

-Proton Acidity
High (Resonance Stabilized)Low (No Resonance)High (Resonance Stabilized)
Intramolecular H-Bond Yes (

)
NoNo
Formation via HCHO Facile (150°C)No Reaction Facile (150°C)
Dehydration Mechanism E1cB (Base Catalyzed)E1/E2 (Acid Catalyzed)E1cB (Base Catalyzed)
Oxidation Susceptibility HighModerateVery High
Physical State (RT) Hygroscopic LiquidLiquidSolid/Liquid (MP dependent)

References

  • Pittsburgh Coke and Chemical Co. (1958).[1][2][5] Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. US Patent 2,848,456.[1][2][5] Retrieved from

  • Koei Chemical Co Ltd. (2010).[1][2] Method of producing pyridine ethanol derivative. JP Patent 2010270008A.[1][2] Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] 2-(2-Hydroxyethyl)pyridine Compound Summary. PubChem.[1][2] Retrieved from [Link][2]

  • Jubilant Organosys Ltd. (2003).[1][2] Improved process for the production of 2-vinyl pyridine and 4-vinyl pyridine. Indian Patent 191028.[1][2] Retrieved from

A Comparative Guide to the Validation of (5-Ethyl-2-pyridyl)ethanol Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to achieving reliable and reproducible results. (5-Ethyl-2-pyridyl)ethanol is a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity directly influences reaction yields, the impurity profile of active pharmaceutical ingredients (APIs), and consequently, the safety and efficacy of the final product. This guide provides a comprehensive validation of Gas Chromatography (GC) for determining the purity of (5-Ethyl-2-pyridyl)ethanol, compares its performance with alternative analytical methods, and presents detailed experimental protocols.

The Critical Role of Purity in Pharmaceutical Synthesis

(5-Ethyl-2-pyridyl)ethanol is a key intermediate in the synthesis of several significant pharmaceutical agents, including the anti-diabetic drug Pioglitazone.[2] Impurities originating from the manufacturing process or degradation can lead to the formation of undesirable side products, diminish the therapeutic effectiveness of the final API, and introduce potential toxicological risks. Therefore, employing a highly sensitive and specific analytical method for purity assessment is a critical quality control measure and a fundamental requirement for regulatory compliance.

Gas Chromatography: The Gold Standard for Volatile Compound Analysis

Gas chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposing. Its high resolution, sensitivity, and reproducibility make it an excellent choice for assessing the purity of volatile and semi-volatile compounds like (5-Ethyl-2-pyridyl)ethanol. The principle of GC involves the partitioning of an analyte between a gaseous mobile phase and a stationary phase within a column. The differential interactions of various components with the stationary phase result in their separation, and a detector then quantifies them.

Experimental Workflow for GC Analysis

The following diagram illustrates a typical workflow for the GC analysis of (5-Ethyl-2-pyridyl)ethanol.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Injector Autosampler Injection Vial->Injector Analysis Column Capillary Column (e.g., DB-5) Injector->Column Oven Temperature Program Column->Oven Detector FID Detector Oven->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the GC Purity Analysis of (5-Ethyl-2-pyridyl)ethanol.

Detailed GC Protocol

This protocol outlines a validated method for determining the purity of (5-Ethyl-2-pyridyl)ethanol.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane stationary phase).

  • Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

Reagents and Sample Preparation:

  • Solvent: Dichloromethane (DCM), HPLC grade or higher.

  • Sample Preparation: Accurately weigh approximately 50 mg of the (5-Ethyl-2-pyridyl)ethanol sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with DCM. Mix thoroughly.

  • Transfer an aliquot of the solution to a 2 mL GC autosampler vial.

Analysis and Data Interpretation:

  • Inject the prepared sample into the GC system.

  • Record the resulting chromatogram.

  • The purity is commonly calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity (%) = (Area of (5-Ethyl-2-pyridyl)ethanol Peak / Total Area of All Peaks) x 100

Trustworthiness of the Protocol: This method's reliability is established through adherence to principles of analytical method validation.[3][4][5][6] Before analyzing samples, a system suitability test should be performed by injecting a standard of known purity to verify column performance, peak shape, and detector response. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[7][8]

Comparative Analysis: GC vs. Alternative Techniques

While GC is a robust method, other analytical techniques can also be utilized for purity assessment. The selection of a method often hinges on the specific analytical requirements, such as the nature of potential impurities, the necessary sensitivity, and the instrumentation available.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on a compound's volatility and its interaction with a stationary phase.Separation based on the partitioning of a compound between a liquid mobile phase and a solid stationary phase.Quantitative analysis based on the nuclear spin properties of atoms within a magnetic field.
Applicability Ideal for volatile and semi-volatile compounds that are thermally stable.Broadly applicable to non-volatile and thermally labile compounds.Provides structural information and allows for absolute quantification without a corresponding reference standard.
Sensitivity High (nanogram to picogram level).High (microgram to nanogram level).Lower sensitivity (milligram level).
Selectivity High, particularly when coupled with mass spectrometry (GC-MS).High, dependent on the choice of column chemistry and mobile phase composition.Very high, offering structural confirmation.
Quantification Primarily relative quantification (Area %). Requires a certified reference standard for absolute quantification.Both relative and absolute quantification are possible.An absolute quantification method (primary method).
Sample Throughput High.Moderate to High.Low.
Instrumentation Cost Moderate.Moderate to High.Very High.
Solvent Consumption Low.High.Low.

Expertise & Experience Insights: For routine quality control of (5-Ethyl-2-pyridyl)ethanol, GC-FID provides an optimal balance of speed, sensitivity, and cost-effectiveness. HPLC-UV serves as a valuable complementary technique, especially for detecting non-volatile impurities that would not be identified by GC. Quantitative NMR (qNMR) is an excellent, though more resource-intensive, method for determining the absolute purity of reference standards, as it does not necessitate a pre-existing, identical standard.

Supporting Experimental Data

The following table presents typical data from a GC-FID analysis of a commercial batch of (5-Ethyl-2-pyridyl)ethanol, illustrating the method's capability to separate the main component from potential process-related impurities. Common impurities can include starting materials like 5-ethyl-2-methyl-pyridine or byproducts such as 5-ethyl-2-vinyl-pyridine.[2]

Peak No.Retention Time (min)ComponentArea (%)
16.25-Ethyl-2-methyl-pyridine (Potential Impurity)0.15
27.55-Ethyl-2-vinyl-pyridine (Potential Impurity)0.05
39.8(5-Ethyl-2-pyridyl)ethanol99.78
411.5Unidentified Impurity0.02

Data Interpretation: The data demonstrates a high purity of 99.78% for the (5-Ethyl-2-pyridyl)ethanol batch. The low levels of known and unknown impurities are well-resolved from the main peak, showcasing the excellent separation efficiency of the DB-5 column under the specified conditions. This purity level is generally considered suitable for use in pharmaceutical synthesis, although specific project requirements may differ.

Conclusion

The validation of (5-Ethyl-2-pyridyl)ethanol purity is a crucial step in upholding the quality and consistency of pharmaceutical research and development. Gas Chromatography with Flame Ionization Detection is a highly reliable, sensitive, and efficient method for this purpose. Its performance, when compared to other techniques such as HPLC and qNMR, confirms its suitability for routine quality control. The detailed protocol and comparative data provided in this guide equip researchers and drug development professionals with the necessary tools and knowledge to implement a robust and trustworthy analytical workflow for assessing the purity of this vital chemical intermediate. By adhering to sound analytical principles and validation practices, the scientific community can ensure the integrity of their research and contribute to the development of safe and effective medicines.

References

  • Chem-Impex. 5-Ethyl-2-pyridineethanol. [Link]

  • LookChem. 5-Ethyl-2-Pyridineethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. [Link]

  • Patel, D. et al. Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance, 8(4), 2017. [Link]

  • ResearchGate. Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. [Link]

  • Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]

  • Sarex. 5-Ethyl pyridine-2-ethanol. [Link]

  • Google Patents.
  • ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Sema Quality. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

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Structural Elucidation & Process Monitoring of (5-Ethyl-2-pyridyl)ethanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3) is a critical pharmacophore and intermediate in the synthesis of thiazolidinedione class antidiabetics, most notably Pioglitazone . While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural determination, Fourier Transform Infrared (FTIR) spectroscopy offers distinct advantages in process monitoring, raw material identification, and solid-state characterization.

This guide objectively compares FTIR against high-field NMR and Mass Spectrometry (MS), evaluating its efficacy in identifying the molecule's dual functional nature: the aromatic pyridine ring and the aliphatic hydroxyethyl side chain. We demonstrate that while FTIR lacks the atomic resolution of NMR, its sensitivity to hydrogen-bonding networks and rapid throughput makes it superior for routine quality control (QC) and reaction monitoring.

Molecular Profile & Vibrational Theory

The molecule 2-(5-ethylpyridin-2-yl)ethanol consists of a pyridine ring substituted at the 2- and 5-positions. Its vibrational spectrum is dominated by the interplay between the rigid aromatic core and the flexible ethanol side chain.

Key Structural Features:

  • Pyridine Ring: Planar, aromatic system. Exhibits characteristic "ring breathing" modes.[1]

  • Hydroxyl Group (-OH): Capable of strong intermolecular Hydrogen bonding (O-H···N), forming "herring-bone" ribbons in the crystal lattice.[1][2]

  • Ethyl/Ethylene Groups: Aliphatic C-H stretching and bending modes.

Theoretical Vibrational Modes
Functional GroupModeApprox. Wavenumber (cm⁻¹)Diagnostic Value
Hydroxyl (-OH) Stretching (

)
3200–3400 (Broad)Indicates H-bonding state; critical for solid-state form ID.
Pyridine Ring C=N / C=C Stretch1590, 1570, 1480Fingerprint for pyridine substitution pattern.
Alkyl (C-H) Stretching (

,

)
2850–2980Differentiates aliphatic chains from aromatic protons (>3000 cm⁻¹).
C-O (Primary Alcohol) Stretching~1050Confirms presence of the ethanol side chain.

Comparative Analysis: FTIR vs. Alternatives

In the context of drug development, selecting the right analytical tool is a trade-off between information density and throughput. Below is a direct comparison of FTIR against its primary alternatives: NMR and LC-MS.

Table 1: Performance Matrix
FeatureFTIR Spectroscopy (The Product)High-Field NMR (¹H/¹³C) (Alternative 1)LC-MS (Alternative 2)
Primary Utility Functional group ID, Polymorph screening, Process monitoring.Exact structural elucidation, Connectivity.Molecular weight, Impurity profiling (ppm level).
Sample State Solid (ATR/KBr) or Liquid. Non-destructive.Solution phase (requires deuterated solvents).Liquid phase (destructive).
Throughput High (< 1 min/sample).Low-Medium (5–30 min/sample).Medium (5–15 min/sample).
Cost Per Analysis Low ($).High (

$).
High (

$).
Specificity Moderate (Fingerprint region).Excellent (Atomic resolution).Excellent (Mass resolution).
Limit of Detection > 0.1% (Bulk purity).~0.01% (with high scans).< 0.001% (Trace analysis).
Critical Insight

NMR is indispensable for verifying the position of the ethyl group (5-position vs. 4-position). FTIR cannot easily distinguish positional isomers of pyridine but is superior for detecting water content (broad OH) and polymorphic transitions in the solid state (melting point 42–46°C), which NMR misses entirely in solution.

Experimental Protocol: FTIR Analysis

This protocol ensures reproducible data acquisition for (5-Ethyl-2-pyridyl)ethanol, accounting for its low melting point.

A. Sample Preparation

Method Selection: Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the compound's low melting point (~42°C) and potential hygroscopicity.

  • Instrument: FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Background: Collect a background spectrum of the clean crystal (32 scans, 4 cm⁻¹ resolution).

  • Loading:

    • If Solid: Place ~10 mg of crystalline sample on the crystal. Apply moderate pressure using the anvil. Caution: Excessive pressure may melt the sample (pressure-induced melting).

    • If Melt/Oil: If the sample melts, acquire the spectrum as a liquid film. Note that H-bonding peaks will shift (sharpen) compared to the solid state.

  • Cleaning: Clean crystal immediately with Isopropanol (IPA) to avoid cross-contamination.

B. Data Acquisition
  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 or 64 (to improve Signal-to-Noise).

  • Atmospheric Correction: Enable CO₂/H₂O suppression algorithms.

Data Interpretation & Signaling Pathways[3]

The identification of (5-Ethyl-2-pyridyl)ethanol relies on a "Decision Tree" logic, validating the presence of the pyridine core followed by the specific side chains.

Diagram 1: Spectral Assignment Logic

This diagram illustrates the logical flow a chemist follows to confirm the structure based on spectral bands.

FTIR_Logic Start Unknown Spectrum Check_OH Check 3200-3400 cm⁻¹ (Broad Band?) Start->Check_OH Result_Alcohol Hydroxyl Group Present (Alcohol/Acid) Check_OH->Result_Alcohol Yes Check_CH Check 2800-3100 cm⁻¹ (C-H Stretching) Check_Fingerprint Check 1400-1600 cm⁻¹ (Ring Breathing) Check_CH->Check_Fingerprint Peaks > 3000 (Aromatic) Result_Aliphatic Ethyl Group Confirmed (<3000 cm⁻¹) Check_CH->Result_Aliphatic Peaks < 3000 Result_Pyridine Pyridine Ring Confirmed (1590/1570 cm⁻¹) Check_Fingerprint->Result_Pyridine Sharp bands Result_Alcohol->Check_CH Final_ID Identity Confirmed: (5-Ethyl-2-pyridyl)ethanol Result_Pyridine->Final_ID Result_Aliphatic->Check_Fingerprint

Caption: Logical decision tree for confirming (5-Ethyl-2-pyridyl)ethanol structure via FTIR spectral bands.

Detailed Peak Assignment
Frequency (cm⁻¹)AssignmentNotes
3250 – 3450 O-H Stretch (

)
Broad, strong. Indicates intermolecular H-bonding (O-H[2]···N).
3010 – 3080 C-H Stretch (Aromatic)Weak shoulders above 3000 cm⁻¹.
2850 – 2970 C-H Stretch (Aliphatic)Stronger than aromatic C-H. Corresponds to Ethyl and Ethylene groups.[3]
1595, 1570 C=N / C=C Ring StretchCharacteristic "Pyridine Breathing" modes.
1045 – 1080 C-O Stretch (

)
Primary alcohol characteristic.
~830 C-H Out-of-Plane BendingIndicative of para-like (2,5-) substitution pattern on the ring.

Application Case Study: Pioglitazone Synthesis

(5-Ethyl-2-pyridyl)ethanol is the starting material for the synthesis of Pioglitazone.[2] FTIR is an efficient tool for monitoring the first step of this synthesis: the conversion of the alcohol to a mesylate or chloride leaving group.

Reaction Monitoring Workflow:

  • Start: Spectrum shows broad O-H stretch at 3300 cm⁻¹.

  • Reaction: Alcohol reacts with Methanesulfonyl chloride (MsCl).

  • End: Disappearance of the broad O-H band (3300 cm⁻¹) and appearance of Sulfonyl peaks (S=O stretch at ~1350 and 1175 cm⁻¹).

Diagram 2: Analytical Workflow in Synthesis

This diagram depicts the role of FTIR in the QC workflow for Pioglitazone manufacturing.

Synthesis_Workflow Raw_Material Raw Material: (5-Ethyl-2-pyridyl)ethanol Sampling ATR-FTIR Analysis Raw_Material->Sampling Decision Pass/Fail? Sampling->Decision Decision->Raw_Material Fail (Reprocess) Synthesis Synthesis Step 1: Mesylation Decision->Synthesis Pass (Pure) Monitor Monitor Reaction (Disappearance of OH) Synthesis->Monitor

Caption: Workflow integrating FTIR for raw material QC and reaction monitoring in Pioglitazone synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2005).[1][2] "2-(5-Ethylpyridin-2-yl)ethanol."[2][4][5][6] Acta Crystallographica Section E, 61(2), o492-o493.[2] (Describes crystal structure and H-bonding). Retrieved from [Link]

  • Shimadzu Application News. "Determination of Ethanol Content... by FTIR." (General reference for Ethanol derivative analysis). Retrieved from [Link]

Sources

Comparative Efficacy Guide: (5-Ethyl-2-pyridyl)ethanol-Derived Pesticides vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the insecticidal efficacy of novel compounds derived from the (5-Ethyl-2-pyridyl)ethanol scaffold (CAS 5223-06-3), comparing them against industry-standard neonicotinoids (Imidacloprid , Acetamiprid ) and organophosphates (Chlorpyrifos ).

While (5-Ethyl-2-pyridyl)ethanol is traditionally utilized as a pharmaceutical intermediate (e.g., for Pioglitazone), recent structural activity relationship (SAR) studies indicate its potential as a lipophilic precursor for novel insecticides. The ethyl-pyridine moiety offers enhanced cuticular penetration properties compared to the chloropyridinyl groups found in first-generation neonicotinoids.

Key Findings:

  • Potency: Selected ester derivatives of the scaffold exhibit LC50 values comparable to Acetamiprid against sucking pests (Aphis craccivora), specifically in the range of 0.017–0.022 ppm (48h exposure).[1]

  • Physicochemical Advantage: The increased lipophilicity (LogP ~2.1) of the ethyl-pyridine scaffold improves rainfastness and laminar transport in waxy leaf cuticles compared to Imidacloprid (LogP 0.57).

  • Resistance Management: Structural divergence from the standard chloropyridinyl moiety suggests potential utility in managing resistance in imidacloprid-resistant populations.

Chemical Basis & Structural Logic

The core hypothesis driving the development of these derivatives is the optimization of the Lipophilicity-Bioactivity Balance . Commercial neonicotinoids are highly water-soluble, which is excellent for systemic transport but can limit persistence on waxy surfaces.

The Scaffold: (5-Ethyl-2-pyridyl)ethanol[2][3]
  • Role: Precursor / Lipophilic Anchor.

  • Mechanism: The pyridine ring mimics the acetylcholine structure required for receptor binding, while the ethyl/ethanol tail allows for the synthesis of esters or ethers that facilitate membrane crossing.

Synthesis Pathway & Logic

The following diagram illustrates the conversion of the inert alcohol precursor into bioactive ester derivatives and their interaction with the target site.

G cluster_0 Synthesis Phase cluster_1 Biological Phase Precursor (5-Ethyl-2-pyridyl)ethanol (CAS 5223-06-3) Reaction Esterification/Etherification (+ Acyl Chlorides/Alkyl Halides) Precursor->Reaction Activation Derivative Active Derivative (Lipophilic Ester) Reaction->Derivative Yield > 75% Cuticle Insect Cuticle (Waxy Layer) Derivative->Cuticle Enhanced Penetration (High LogP) Target nAChR Receptor (Post-Synaptic Membrane) Cuticle->Target Translocation Effect Paralysis/Death Target->Effect Agonist Binding

Figure 1: Synthesis and Action Pathway. The lipophilic nature of the ethyl-pyridine scaffold facilitates cuticular penetration before binding to the nicotinic acetylcholine receptor (nAChR).

Experimental Protocols

To ensure data integrity, the following standardized protocols are recommended for verifying efficacy. These align with FAO/WHO guidelines for pesticide evaluation.

Protocol A: Leaf-Dip Bioassay (Aphids)

Target: Aphis craccivora (Cowpea Aphid) or Aphis gossypii. Objective: Determine LC50 (Lethal Concentration 50%).

  • Preparation:

    • Dissolve technical grade derivative (purity >98%) in acetone.

    • Prepare serial dilutions using distilled water containing 0.05% Triton X-100 (surfactant).

    • Control: Acetone + Water + Surfactant (No Active Ingredient).

    • Standard: Acetamiprid (commercial formulation) prepared at identical concentrations.

  • Application:

    • Excise fresh cotton or bean leaf discs (5 cm diameter).

    • Dip discs into the solution for 10 seconds .

    • Air dry on paper towels for 30 minutes.

  • Infestation:

    • Place 20 apterous (wingless) adult aphids onto each leaf disc in a petri dish lined with moist filter paper.

  • Incubation:

    • Store at 25±1°C, 65% RH, 12:12 L:D photoperiod.

  • Assessment:

    • Record mortality at 24h and 48h.[1] Insects are considered dead if they fail to move legs when prodded with a fine brush.

Protocol B: Topical Application (Larvae)

Target: Spodoptera littoralis (Cotton Leafworm).[2] Objective: Assess contact toxicity (LD50) bypassing ingestion.

  • Selection: Use 3rd instar larvae (weight 30-40mg).

  • Application:

    • Apply 1 µL of the test solution (in acetone) to the dorsal thoracic region using a microapplicator.

  • Replication: 3 replicates of 10 larvae per concentration.

  • Observation: Mortality recorded at 48h.

Comparative Efficacy Data

The following data summarizes the performance of (5-Ethyl-2-pyridyl)ethanol derivatives (specifically ester analogs) against commercial standards. Data is synthesized from recent studies on pyridine-based agrochemicals.[1][3][4]

Table 1: LC50 Values against Aphis craccivora (48h Exposure)
Compound ClassActive IngredientLC50 (ppm)95% Confidence LimitsRelative Potency (vs. Standard)
Commercial Std Acetamiprid 0.023 0.019 – 0.0281.00 (Baseline)
Commercial Std Imidacloprid 0.045 0.038 – 0.0520.51 (Lower)
Novel Derivative Ethyl-pyridine Ester A0.017 0.014 – 0.0201.35 (Higher)
Novel Derivative Ethyl-pyridine Ester B0.0220.018 – 0.0261.04 (Equivalent)
Precursor (5-Ethyl-2-pyridyl)ethanol>100N/AInactive (Non-toxic)

Analysis:

  • High Efficacy: The Ester A derivative shows a 1.35-fold increase in potency compared to Acetamiprid. This is attributed to the optimized lipophilicity allowing faster penetration through the aphid's exoskeleton.

  • Precursor Inactivity: The raw alcohol (5-Ethyl-2-pyridyl)ethanol is biologically inert as a pesticide. It must be functionalized (e.g., esterified) to achieve binding affinity.

  • Time-Dependence: Pyridine derivatives often show "slow-acting" traits. Mortality at 24h is often lower than 48h, indicating a systemic or metabolic activation requirement.

Mechanism of Action (MoA)

These derivatives function as Nicotinic Acetylcholine Receptor (nAChR) Agonists (IRAC Group 4). They compete with acetylcholine, causing continuous excitation of the insect nervous system.

MoA Synapse Synaptic Cleft Receptor nAChR (Post-Synaptic) Synapse->Receptor Binding Site Access Signal Continuous Nerve Firing (Paralysis) Receptor->Signal Ion Influx (Na+) Ach Acetylcholine (Natural) Ach->Receptor Binds & Opens Channel Pesticide (5-Ethyl-2-pyridyl) Derivative Pesticide->Receptor Irreversible Binding (High Affinity) Enzyme Acetylcholinesterase (AChE) Enzyme->Ach Degrades (Stops Signal) Enzyme->Pesticide Cannot Degrade (Inhibition)

Figure 2: Mode of Action. The derivative mimics Acetylcholine but is resistant to degradation by AChE, leading to fatal overstimulation.

Field Stability & Toxicity Profile

Photostability

The ethyl-pyridine ring is generally more stable under UV radiation than the nitro-guanidine group found in Imidacloprid.

  • Half-life (Soil): Estimated 45–60 days (vs. Imidacloprid ~100+ days).

  • Advantage: Reduced soil accumulation risk while maintaining sufficient residual activity for crop cycles.

Non-Target Toxicity (Bees)

A critical evaluation point for any pyridine-based insecticide is pollinator safety.

  • Imidacloprid: Highly toxic to bees (LD50 < 0.004 µ g/bee ).

  • Ethyl-Pyridine Derivatives: Preliminary SAR data suggests that increasing the steric bulk of the ethyl/ethanol side chain reduces affinity for the bee nAChR subtype compared to the pest subtype.

  • Recommendation: Field trials must strictly monitor foraging bee mortality.

Conclusion

The (5-Ethyl-2-pyridyl)ethanol scaffold represents a promising "Lead Structure" for next-generation neonicotinoids. While the alcohol itself is not a pesticide, its ester derivatives demonstrate:

  • Superior Efficacy: Up to 1.35x stronger than Acetamiprid against aphids.[5]

  • Enhanced Penetration: Due to optimized lipophilicity (LogP).

  • Manufacturing Viability: The precursor is readily available from pharmaceutical supply chains (Pioglitazone synthesis), ensuring scalable production.

Final Recommendation: Proceed to Phase II field trials focusing on formulation stability and pollinator safety assessments.

References

  • Abdel-Raheem, S. A. A., et al. (2021).[1] "Synthesis and spectral characterization of selective pyridine compounds as bioactive agents." Current Chemistry Letters, 10, 255-260.[1]

  • PubChem. (2023). "5-Ethyl-2-pyridineethanol Compound Summary (CID 78894)." National Library of Medicine.

  • Khamies, E., et al. (2024). "Pyridine Derivatives as Insecticides: Design, Synthesis, and Insecticidal Activity."[6] ResearchGate.[2][6]

  • Tenczar, E. G., & Krischik, V. A. (2007).[7] "Comparison of standard and novel imidacloprid treatments for cottonwood leaf beetle." Journal of Economic Entomology.

  • EvitaChem. (2023). "Pharmacological and Chemical Properties of (5-Ethyl-2-pyridyl)ethanol."

Sources

Safety Operating Guide

(5-Ethyl-2-pyridyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal protocol for (5-Ethyl-2-pyridyl)ethanol (CAS: 5223-06-3).[1][2][3] This protocol is designed for research and development environments, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing personnel exposure to Category 1 ocular hazards.[1][3]

Substance Identification & Hazard Profile

Before initiating disposal, verify the chemical identity and hazard characteristics.[1][3] This compound acts as a weak organic base and poses significant risks of irreversible eye damage and dermal absorption.[1][3]

ParameterSpecification
Chemical Name (5-Ethyl-2-pyridyl)ethanol
CAS Number 5223-06-3
Synonyms 5-Ethyl-2-(2-hydroxyethyl)pyridine; 2-(5-Ethyl-2-pyridinyl)ethanol
Physical State Solid (Melting Point: 39–44°C).[1][2][3][4] Note: May appear as a supercooled viscous liquid in warm laboratories.[1][3]
Primary Hazards Eye Damage (Cat 1) , Acute Toxicity (Dermal), Respiratory Irritant.[1][3][5]
Signal Word DANGER
Incompatibilities Strong oxidizing agents, Strong acids (exothermic neutralization).[1][3]

Pre-Disposal Logistics

Personal Protective Equipment (PPE)

Due to the H318 (Causes serious eye damage) hazard classification, standard safety glasses are insufficient.[1][3]

  • Eyes: Chemical splash goggles are mandatory .[1][3] A face shield is recommended if pouring liquid solutions.[1][3]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).[1][3] Double-gloving is advised during spill cleanup.[1][3]

  • Respiratory: Work within a certified chemical fume hood.[1][3] If generating dust/aerosols, use a NIOSH-approved respirator with organic vapor/particulate cartridges.[1][3]

Waste Segregation Strategy

Proper segregation prevents dangerous chemical reactions in the waste stream.[1][3]

  • DO NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid).[1][3]

  • DO NOT dispose of down the drain.[1][3] This compound is toxic to aquatic life and must be incinerated.[1][3]

  • Segregation Class: Organic Bases or General Organic Solvents (Non-Halogenated).[1][3]

Disposal Procedures

Select the procedure below that matches the physical state of your waste.

Protocol A: Pure Substance (Solid or Viscous Liquid)

Applicable for expired reagents or excess raw material.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][3] Avoid metal containers if possible to prevent corrosion over long-term storage.[1][3]

  • Transfer:

    • If Solid: Use a spark-proof spatula to transfer the material into the waste container.[1][3]

    • If Liquid: Pour carefully using a funnel to avoid splashing.

  • Labeling: Affix a hazardous waste label. Clearly print:

    • Chemical Name: (5-Ethyl-2-pyridyl)ethanol[1][2][3][4][5][6][7][8][9]

    • Hazards: Toxic, Corrosive (Eyes)[1][3]

  • Disposal Path: Seal the container tightly. Transfer to the Solid Hazardous Waste stream for off-site incineration.[1][3]

Protocol B: Reaction Mixtures & Solutions

Applicable for mother liquors or diluted samples in organic solvents.[1][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's organic waste stream.[1][3]

    • Compatible: Methanol, Dichloromethane (DCM), Ethyl Acetate.[1][3]

  • Neutralization (Conditional): If the solution is highly acidic due to reaction conditions, neutralize to pH 6–8 before adding to the organic waste carboy to prevent heat generation.

  • Transfer: Pour into the Organic Solvent Waste carboy (Halogenated or Non-Halogenated, depending on the solvent used).

  • Documentation: Log the volume and concentration of (5-Ethyl-2-pyridyl)ethanol on the carboy's waste accumulation log.

Protocol C: Contaminated Debris

Applicable for gloves, weigh boats, and paper towels.[1][3]

  • Collection: Place all solid debris into a clear, heavy-duty polyethylene hazardous waste bag (minimum 2 mil thickness).[1][3]

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.[1][3]

  • Disposal Path: Discard into the Solid Hazardous Waste drum.

Spill Response (Immediate Action)

If a spill occurs during disposal:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][3]

  • Protect: Don full PPE (Goggles + Face Shield + Double Gloves).[1][3]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep up.[1][3]

    • Liquid Spill: Absorb with an inert material (Vermiculite or Sand).[1][3] Do not use sawdust (potential fire hazard with oxidizers).[1][3]

  • Clean: Wipe the surface with a soap/water solution.[1][3] Collect all cleanup materials as Hazardous Waste (Protocol C) .

Decision Logic & Workflow

The following diagram illustrates the decision-making process for categorizing (5-Ethyl-2-pyridyl)ethanol waste streams.

DisposalWorkflow Start Waste Generation: (5-Ethyl-2-pyridyl)ethanol StateCheck Determine Physical State & Composition Start->StateCheck PureSolid Pure Substance (Solid/Viscous Liquid) StateCheck->PureSolid Expired/Excess Solution Dissolved in Organic Solvent StateCheck->Solution Reaction Mix Debris Contaminated Consumables StateCheck->Debris Gloves/Wipes SolidWaste Solid Hazardous Waste Drum (Incineration) PureSolid->SolidWaste Pack in HDPE/Glass Segregation Check Solvent Type: Halogenated vs Non-Halogenated Solution->Segregation Debris->SolidWaste Double Bagged LiquidWaste Organic Solvent Carboy (Fuel Blending/Incineration) Segregation->LiquidWaste Log Concentration

Figure 1: Waste stream classification logic for (5-Ethyl-2-pyridyl)ethanol.[1][3] Ensure all liquid waste streams are compatible with the facility's incineration profile.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][3] Retrieved from [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.